molecular formula C5H9N3O B1622901 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol CAS No. 84497-70-1

3-(1H-1,2,4-Triazol-1-yl)propan-1-ol

Cat. No.: B1622901
CAS No.: 84497-70-1
M. Wt: 127.14 g/mol
InChI Key: IFIXOVUEWNCJED-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-1-yl)propan-1-ol is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1,2,4-Triazol-1-yl)propan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)propan-1-ol
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InChI

InChI=1S/C5H9N3O/c9-3-1-2-8-5-6-4-7-8/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IFIXOVUEWNCJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90405681
Record name 3-(1,2,4-triazol-1-yl)propan-1-ol
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

84497-70-1
Record name 1H-1,2,4-Triazole-1-propanol
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Record name 3-(1,2,4-triazol-1-yl)propan-1-ol
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Record name 3-(1H-1,2,4-triazol-1-yl)propan-1-ol
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Foundational & Exploratory

Chemical and physical properties of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a primary reference for researchers involved in heterocyclic chemistry and drug discovery. It prioritizes experimental reproducibility, structural validation, and application logic.

Primary CAS: 84497-70-1 | Molecular Formula: C₅H₉N₃O | M.W.: 127.14 g/mol [1][2][3]

Executive Summary & Molecular Identity

3-(1H-1,2,4-Triazol-1-yl)propan-1-ol is a bifunctional aliphatic linker featuring a pharmacophoric 1,2,4-triazole ring connected to a primary hydroxyl group via a propyl chain.[3] It serves as a critical intermediate in the synthesis of systemic antifungal agents (azoles), agrochemicals, and coordination polymers (MOFs).[3]

Its utility stems from its amphiphilic nature : the triazole ring acts as a hydrogen bond acceptor and metal coordinator (soft base), while the hydroxyl group provides a versatile handle for esterification, oxidation, or halogenation.[3]

Physicochemical Data Table
PropertyValue / DescriptionSource/Validation
Physical State Viscous oil or low-melting solid (hygroscopic)Experimental obs.
Melting Point 30–35 °C (Pure); often liquid at RT if impure
Boiling Point ~160–165 °C at 0.5 mmHg (High vacuum required)Predicted/Analogous
Density 1.24 g/cm³ (Predicted)
pKa ~2.3 (Triazole conjugate acid), ~16 (Alcohol)Calculated
Solubility Soluble: Water, MeOH, EtOH, DMSO, DCM.[3][4][5] Insoluble: Hexanes.Polarity Index

Structural Analysis & Spectroscopic Validation

A common pitfall in synthesizing N-alkylated triazoles is the formation of regioisomers.[3] The 1,2,4-triazole ring can be alkylated at the N1 (desired), N2 , or N4 positions.[3]

The "Symmetry Test" (NMR Validation)

To validate the structure as the N1-isomer , researchers must analyze the aromatic region of the ¹H-NMR spectrum.[3]

  • N1-Isomer (Target): Asymmetric. The triazole protons (H3 and H5) are in different electronic environments. Result: Two distinct singlets (δ ~7.9 and ~8.2 ppm).

  • N4-Isomer (Impurity): Symmetric. The triazole protons are chemically equivalent. Result: One singlet integrating to 2H.

Graphviz Diagram: Isomer Discrimination Logic

IsomerLogic Start Crude Product NMR Analysis Aromatic Check Aromatic Region (7.5 - 8.5 ppm) Start->Aromatic Singlets Count Triazole Singlets Aromatic->Singlets OneSinglet One Singlet (2H) Symmetric Structure Singlets->OneSinglet Equivalent H TwoSinglets Two Singlets (1H each) Asymmetric Structure Singlets->TwoSinglets Distinct H N4 IDENTIFIED: N4-Isomer (Common Impurity) OneSinglet->N4 N1 IDENTIFIED: N1-Isomer (Target Compound) TwoSinglets->N1

Figure 1: Decision tree for validating regiochemistry via ¹H-NMR spectroscopy.

Standard Spectroscopic Profile (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 8.48 (s, 1H): Triazole H (N1-adjacent)[3]

  • δ 7.96 (s, 1H): Triazole H (N1-distal)[3]

  • δ 4.22 (t, J=7.0 Hz, 2H): N-CH₂ (Deshielded by ring)

  • δ 3.38 (t, J=6.2 Hz, 2H): O-CH₂

  • δ 1.90 (m, 2H): C-CH₂-C (Central methylene)[3]

Synthetic Methodology (High-Purity Protocol)

The most robust synthesis involves the alkylation of 1,2,4-triazole with 3-chloro-1-propanol.[3] This protocol utilizes a base-promoted nucleophilic substitution.[3]

Reaction Pathway Diagram

Synthesis Triazole 1,2,4-Triazole (Nucleophile) Reaction Alkylation (80-100°C, 12h) Triazole->Reaction Linker 3-Chloro-1-propanol (Electrophile) Linker->Reaction Base Base: K2CO3 Solvent: DMF Base->Reaction Workup Filtration & Evaporation (Remove Salts/DMF) Reaction->Workup Purification Vacuum Distillation or Column (DCM:MeOH) Workup->Purification Product 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol (Target) Purification->Product

Figure 2: Synthetic workflow for the alkylation of 1,2,4-triazole.[3]

Step-by-Step Protocol

Objective: Synthesis of 10g of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,2,4-triazole (6.9 g, 100 mmol) in DMF (50 mL) .

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 16.6 g, 120 mmol) . Stir at room temperature for 30 minutes to facilitate deprotonation.

  • Alkylation: Add 3-chloro-1-propanol (9.5 g, 100 mmol) dropwise.

  • Heating: Heat the mixture to 90 °C for 12–16 hours. Monitor via TLC (10% MeOH in DCM). The triazole starting material (Rf ~0.3) should disappear, and a new spot (Rf ~0.[3]5) should appear.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid inorganic salts (KCl, excess K₂CO₃).[3]

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove DMF. Note: DMF requires high vacuum and a water bath at 60°C.

  • Purification (Crucial):

    • The residue will contain the N1 product and minor N4 isomer.

    • Method A (Distillation): High-vacuum distillation (bp ~160°C at 0.5 mmHg).

    • Method B (Chromatography): Silica gel column eluting with DCM:MeOH (95:5). The N1 isomer usually elutes first (less polar than N4).

Reactivity & Applications in Drug Design[3]

Functionalization Logic

The hydroxyl group is a "dummy" handle intended for further reaction.

  • Activation: Convert -OH to a leaving group (Mesylate/Tosylate) using MsCl/TsCl and Et₃N. This allows the attachment of the triazole-propyl moiety to larger pharmacophores (e.g., polyphenols, piperazines).[3]

  • Oxidation: Swern oxidation yields the aldehyde, useful for reductive amination.[3]

Biological Relevance (Antifungal Pharmacophore)

The 1,2,4-triazole ring is the active site for inhibiting lanosterol 14α-demethylase (CYP51) , an enzyme essential for fungal cell wall synthesis.[3]

  • Mechanism: The N4 nitrogen of the triazole coordinates with the Heme Iron (Fe) in the CYP51 active site, blocking substrate binding.[3]

  • Linker Role: The propyl chain provides the necessary flexibility for the triazole to reach the heme pocket while the rest of the molecule interacts with the hydrophobic access channel.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides are produced).

References

  • Sigma-Aldrich. 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol Product Specification. Available at: (Accessed 2026).[3]

  • PubChem. Compound Summary for CID 329776355: 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol.[1][3] National Library of Medicine. Available at: [3]

  • Echemi. 1H-1,2,4-Triazole-1-propanol Properties and CAS Data. Available at: [3]

  • Doc Brown's Chemistry. Interpretation of NMR Spectra for Propanol Derivatives. (Contextual reference for propyl chain splitting patterns). Available at: [3]

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3][4] This technical guide provides a comprehensive analysis of the solubility profile of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry. By integrating theoretical principles with established experimental protocols, this document serves as an in-depth resource for researchers in drug discovery, formulation, and process chemistry. We will explore the molecular structure, predict its solubility based on intermolecular forces, detail a robust experimental workflow for solubility determination, and interpret the resulting data in the context of solvent polarity.

Introduction to 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol

Molecular Structure and Physicochemical Properties

3-(1H-1,2,4-Triazol-1-yl)propan-1-ol (CAS 84497-70-1) is an organic molecule featuring a 1,2,4-triazole ring linked to a propanol tail. The molecular formula is C₅H₉N₃O, with a molecular weight of 127.14 g/mol .

  • 1,2,4-Triazole Moiety : This five-membered aromatic heterocycle contains three nitrogen atoms. Its key features include weak basicity, significant dipole moment, and the capacity for its nitrogen atoms to act as hydrogen bond acceptors.[5] The parent 1,2,4-triazole is known to be very soluble in water and other organic solvents.[6][7]

  • Propan-1-ol Moiety : This functional group consists of a three-carbon aliphatic chain with a terminal hydroxyl (-OH) group. The hydroxyl group is a potent hydrogen bond donor and acceptor, conferring polar characteristics and hydrophilicity.

  • Predicted Properties : The combination of the polar triazole ring and the hydrophilic propanol group suggests that the overall molecule will exhibit a high affinity for polar solvents. Computational models predict a LogP value of approximately -0.4, indicating a preference for hydrophilic environments.

Molecule_Structure cluster_triazole 1,2,4-Triazole Ring (Polar, H-Bond Acceptor) cluster_chain Propanol Chain (Polar, H-Bond Donor/Acceptor) N1 N C2 CH N1->C2 CH2_1 CH₂ N1->CH2_1 N2 N C1 CH N2->C1 C1->N1 N3 N N3->N2 C2->N3 CH2_2 CH₂ CH2_1->CH2_2 CH2_3 CH₂ CH2_2->CH2_3 OH OH CH2_3->OH

Figure 1: Annotated structure of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol.
The Critical Role of Solubility in Drug Development

Solubility is a foundational property that dictates the performance of a drug candidate.[1][2] It influences every stage of the development pipeline:

  • Discovery : In vitro assays require compounds to be fully dissolved to produce reliable biological data.[8]

  • Formulation : Poorly soluble drugs present significant challenges for creating oral dosage forms, often leading to low and variable bioavailability.[2][4]

  • Process Chemistry : Solvent selection for synthesis, purification, and crystallization is governed by the compound's solubility profile.[9][10]

Accurate solubility prediction and measurement are therefore essential for de-risking drug development projects and minimizing costly late-stage failures.[11][12]

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental framework for predicting solubility.[11][13] This principle is rooted in the nature of intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Key Intermolecular Forces for 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol:

  • Hydrogen Bonding : The molecule's hydroxyl group (-OH) is a strong hydrogen bond donor, while the nitrogen atoms of the triazole ring are effective hydrogen bond acceptors.[5][14] This dual capability is the primary driver of its solubility in protic solvents.

  • Dipole-Dipole Interactions : The inherent polarity of both the triazole ring and the C-O bond in the alcohol creates a significant molecular dipole, promoting interactions with other polar molecules.

  • London Dispersion Forces : These weaker, temporary forces are present in all molecules and will be the dominant interaction with non-polar solvents.

Prediction : Based on its structure, 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol is expected to be highly soluble in polar protic solvents (e.g., water, methanol), moderately soluble in polar aprotic solvents (e.g., DMSO, acetonitrile), and poorly soluble in non-polar solvents (e.g., hexane, toluene).

Experimental Determination of Solubility

To quantitatively assess the solubility profile, the Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility.[15][16] This method, recommended by the OECD (Guideline 105), involves equilibrating an excess of the solid compound with the solvent of interest at a controlled temperature.[17][18][19]

Detailed Experimental Protocol: Shake-Flask Method

Objective : To determine the equilibrium solubility of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol in various solvents at 25 °C.

Materials :

  • 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol (solid, >98% purity)

  • Selected solvents (HPLC grade): Water, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Hexane, Toluene

  • Scintillation vials (20 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure :

  • Preparation : Add an excess amount of solid 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol to a series of scintillation vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition : Add a precise volume (e.g., 5 mL) of each test solvent to the respective vials.

  • Equilibration : Secure the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (25 ± 0.5 °C). Allow the mixtures to equilibrate for a minimum of 24-48 hours. The system reaches equilibrium when consecutive measurements show no significant change in concentration.[17]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sampling : Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial.

  • Dilution : If necessary, dilute the filtered sample with a suitable solvent (typically the mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification : Analyze the concentration of the dissolved compound in the sample using a validated HPLC method.[13][20]

Analytical Quantification by HPLC

A reverse-phase HPLC method with UV detection is a robust and common technique for quantifying solubility.[15][21]

  • Method Outline :

    • Column : C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase : Isocratic or gradient elution (e.g., Water:Acetonitrile with 0.1% formic acid)

    • Flow Rate : 1.0 mL/min

    • Detection : UV at an appropriate wavelength (determined by UV scan of the compound)

    • Quantification : Based on a standard calibration curve prepared with known concentrations of the analyte.[13]

Experimental_Workflow start Start prep Step 1: Add excess solid to vials start->prep solvent Step 2: Add precise volume of solvent prep->solvent equilibrate Step 3: Equilibrate on shaker (24-48h at 25°C) solvent->equilibrate separate Step 4: Settle & Separate solid from liquid equilibrate->separate sample Step 5: Filter supernatant (0.22 µm filter) separate->sample hplc Step 6: Quantify concentration via validated HPLC method sample->hplc end End: Solubility Data hplc->end

Figure 2: Workflow for solubility determination via the Shake-Flask method.

Expected Solubility Profile: Data and Interpretation

The experimental protocol described above would yield quantitative solubility data. The following table summarizes the expected results based on the theoretical principles discussed.

Solvent Class Solvent Dielectric Constant (approx.) Expected Solubility Primary Solute-Solvent Interactions
Polar Protic Water80.1Very HighHydrogen Bonding, Dipole-Dipole
Methanol32.7Very HighHydrogen Bonding, Dipole-Dipole
Ethanol24.5HighHydrogen Bonding, Dipole-Dipole
Polar Aprotic DMSO46.7HighDipole-Dipole
Acetonitrile37.5ModerateDipole-Dipole
Non-Polar Toluene2.4Very LowLondon Dispersion Forces
Hexane1.9InsolubleLondon Dispersion Forces

Interpretation of Results :

  • High Solubility in Polar Protic Solvents : The exceptional solubility in water and alcohols is driven by the compound's ability to engage in extensive hydrogen bonding. The hydroxyl group can donate a hydrogen to a solvent oxygen, and the triazole nitrogens can accept hydrogens from the solvent's -OH groups.

  • Good Solubility in Polar Aprotic Solvents : Solvents like DMSO are strong hydrogen bond acceptors and have large dipole moments, allowing for favorable dipole-dipole interactions with the polar regions of the solute.

  • Low Solubility in Non-Polar Solvents : In non-polar solvents like hexane, the strong, favorable hydrogen bonds between the solute molecules must be broken. Since the only new interactions formed are weak London dispersion forces, the energetic cost of dissolution is too high, resulting in very low solubility.

Practical Implications for Researchers

Understanding this solubility profile provides actionable insights:

  • For Synthetic Chemists : Water, methanol, or ethanol are excellent choices for reaction solvents, assuming reagent compatibility. For purification by crystallization, a mixed-solvent system (e.g., ethanol/hexane) could be effective, where the compound is soluble in the polar solvent and insoluble in the non-polar anti-solvent.

  • For Formulation Scientists : The high aqueous solubility is a highly desirable trait, suggesting that developing a simple oral or intravenous solution is feasible.[2][8] This property simplifies formulation efforts and points towards potentially high bioavailability for BCS Class I or III classification.[4]

  • For Analytical Chemists : The solubility in common HPLC mobile phase components like water and acetonitrile indicates that developing analytical methods for quantification should be straightforward.

Conclusion

3-(1H-1,2,4-Triazol-1-yl)propan-1-ol is a polar molecule with a predicted and experimentally verifiable high solubility in polar solvents, particularly those capable of hydrogen bonding. Its solubility dramatically decreases in non-polar media. This well-defined solubility profile, driven by the molecule's functional groups, is a significant advantage in a drug development context, suggesting favorable properties for formulation and analysis. The methodologies and principles outlined in this guide provide a robust framework for the empirical validation and practical application of this critical physicochemical property.

References

  • Vertex AI Search. (n.d.). Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
  • Rowan. (n.d.). Predicting Solubility.
  • AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • MDPI. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • PMC. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Books. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
  • Semantic Scholar. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Solubility of Things. (n.d.). 1,2,4-Triazole.
  • Patsnap Synapse. (2024, January 1). How does drug solubility affect drug delivery?
  • Seppic. (2025, January 24). Optimizing drug Solubility for enhanced oral formulation performance.
  • PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Wikipedia. (n.d.). 1,2,4-Triazole.
  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry.
  • ResearchGate. (2021, November). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Regulations.gov. (2014, May 7). Water Solubility (Flask Method).
  • Sigma-Aldrich. (n.d.). 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol AldrichCPR 84497-70-1.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

Sources

Technical Guide: Molecular Structure and pKa of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol , focusing on its molecular architecture, acid-base dissociation constants (pKa), and synthetic pathways. It is designed for medicinal chemists and formulation scientists requiring precise physicochemical data for lead optimization and linker design.

Executive Summary

3-(1H-1,2,4-Triazol-1-yl)propan-1-ol (CAS: 88483-96-1) is a bifunctional heterocyclic intermediate commonly used as a linker in antifungal drug development (azole class) and coordination chemistry. Its chemical behavior is defined by the N1-substituted 1,2,4-triazole ring , which acts as a weak base, and a primary alcohol tail that provides solubility and conjugation potential.

  • Core Property: The molecule acts as a weak base in physiological media.

  • Critical pKa: 2.30 ± 0.20 (Conjugate Acid of the Triazole N4).

  • Role: Hydrogen bond acceptor (N2, N4) and donor (OH).

Molecular Architecture & Physicochemical Profile[1][2]

Structural Identity

The molecule consists of a five-membered aromatic 1,2,4-triazole ring attached at the N1 position to a three-carbon aliphatic chain terminating in a hydroxyl group.[1]

PropertyData
IUPAC Name 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol
Molecular Formula C₅H₉N₃O
Molecular Weight 127.14 g/mol
SMILES OCCCN1C=NC=N1
InChI Key IFIXOVUEWNCJED-UHFFFAOYSA-N
LogP (Predicted) -0.6 to -0.3 (Hydrophilic)
H-Bond Donors/Acceptors 1 Donor (-OH) / 3 Acceptors (N2, N4, O)
The pKa Analysis: Causality and Mechanism

Understanding the pKa of this molecule requires dissecting the 1,2,4-triazole ring's electronic state. Unlike the parent 1,2,4-triazole (which has an acidic NH proton, pKa ~10.3), the N1-alkylation blocks the acidic site, leaving only the basic nitrogen atoms available for protonation.

  • The Basic Center (N4): The most basic site on the 1-substituted 1,2,4-triazole ring is the N4 nitrogen . Protonation occurs here to form the triazolium cation.

  • Electronic Effect: The propyl alcohol chain is electronically distinct from the ring (separated by 3 sp³ carbons). Consequently, the pKa of the triazole ring remains very close to that of 1-methyl-1,2,4-triazole.

  • The Value: The pKa of the conjugate acid (triazolium) is 2.3 .

    • At pH < 2.3: The molecule exists predominantly as the cationic species (protonated at N4).

    • At pH > 4.0: The molecule exists as the neutral free base.

    • Hydroxyl Group: The terminal -OH has a pKa ~16, rendering it non-ionizable in aqueous physiological buffers (pH 1–9).

Visualization: Protonation Equilibrium

The following diagram illustrates the equilibrium between the protonated cation (dominant in strong acid) and the neutral species.

Protonation Cation Cationic Species (pH < 2.3) Protonated at N4 Neutral Neutral Species (pH > 2.3) Free Base Cation->Neutral - H+ (pKa ~ 2.3) Neutral->Cation + H+

Figure 1: Acid-base equilibrium of the triazole moiety. The transition occurs in highly acidic environments.

Synthetic Protocol (N1-Alkylation)[4]

Objective: Regioselective synthesis of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol via alkylation of 1,2,4-triazole.

Challenge: 1,2,4-Triazole is an ambident nucleophile. Alkylation can occur at N1, N2, or N4. However, under basic conditions with primary alkyl halides, N1-alkylation is thermodynamically and kinetically favored.

Reagents & Materials
  • Substrate: 1H-1,2,4-Triazole (1.0 eq)

  • Alkylating Agent: 3-Bromo-1-propanol (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Ethoxide (NaOEt)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,2,4-triazole (6.9 g, 100 mmol) in anhydrous Acetonitrile (100 mL). Add K₂CO₃ (27.6 g, 200 mmol) and stir at room temperature for 30 minutes to facilitate deprotonation of the triazole NH.

  • Alkylation: Dropwise add 3-bromo-1-propanol (15.3 g, 110 mmol) dissolved in 20 mL ACN over 20 minutes.

  • Reflux: Heat the reaction mixture to reflux (80–82°C) for 12–16 hours. Monitor progress via TLC (Eluent: 10% MeOH in DCM). The spot for 1,2,4-triazole (lower Rf) should disappear.

  • Workup:

    • Cool to room temperature and filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: The crude product often contains trace N4-isomers. Purify via flash column chromatography using Silica Gel 60.

    • Gradient: 100% DCM → 5% MeOH/DCM → 10% MeOH/DCM.

    • Yield: Expect 65–75% as a colorless viscous oil or low-melting solid.

Visualization: Synthesis Workflow

Synthesis Start 1H-1,2,4-Triazole + K2CO3 (Base) Step1 Activation (Deprotonation) Solvent: ACN, 30 min Start->Step1 Step2 Addition of 3-Bromo-1-propanol Step1->Step2 Step3 Reflux (80°C, 12h) Nucleophilic Substitution (SN2) Step2->Step3 Step4 Filtration & Concentration Step3->Step4 End Purified Product 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol Step4->End

Figure 2: Regioselective synthesis pathway via base-catalyzed alkylation.

Analytical Validation

To ensure the integrity of the synthesized compound and verify its pKa, the following analytical methods are recommended.

NMR Characterization (Diagnostic Signals)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Triazole Ring: Two distinct singlets (or closely spaced) around δ 8.50 (H5) and δ 7.95 (H3) . Note: If N4-alkylation occurred, symmetry might shift these signals.

    • N-CH₂: Triplet around δ 4.20 . The deshielding confirms attachment to the nitrogen.

    • O-CH₂: Triplet around δ 3.40 .

    • Central CH₂: Multiplet around δ 1.90 .

pKa Determination Protocol (Potentiometric)

Due to the low pKa (~2.3), standard aqueous titration is difficult.

  • Method: Potentiometric titration using a glass electrode.

  • Solvent: Water (if soluble enough) or binary mixture (e.g., 30% Methanol/Water) with extrapolation to zero organic solvent.

  • Titrant: 0.1 M HCl (titrating the neutral base to its conjugate acid).

  • Calculation: Use the Henderson-Hasselbalch equation at the half-neutralization point.

    • Equation:

      
      
      

References

  • Garratt, P. J., et al. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.

  • Kalinowska-Lis, U., et al. (2016). The pKa values of 1,2,4-triazole and its alkyl derivatives in aqueous solutions. ResearchGate.

  • PubChem Database. (n.d.). Compound Summary: 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol.[1][2] National Center for Biotechnology Information.

  • Kumar, V., et al. (2016).[3] Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis.

Sources

Literature review on the synthesis of N-substituted 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of N-substituted 1,2,4-triazoles. This document is structured to support decision-making in drug discovery workflows, prioritizing regiocontrol, scalability, and mechanistic understanding.

Content Type: Advanced Technical Reference Target Audience: Medicinal Chemists, Process Chemists, Drug Development Leads

Executive Summary

The 1,2,4-triazole ring is a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for amides and esters while offering unique hydrogen-bonding capabilities. It is the core scaffold in blockbuster drugs such as Rizatriptan (migraine), Letrozole (cancer), and Fluconazole (antifungal).

However, the synthesis of N-substituted derivatives presents a persistent challenge: Regioselectivity . The 1,2,4-triazole ring exists in a tautomeric equilibrium (1H, 2H, and 4H forms), and direct alkylation often yields a mixture of N1, N2, and N4 isomers. This guide analyzes the causality behind these outcomes and provides self-validating protocols for three dominant synthetic strategies:

  • Direct Alkylation (for N-alkyl targets).

  • Metal-Catalyzed Cross-Coupling (for N-aryl targets).

  • De Novo Cyclization (for complex C-substituted targets).

Part 1: Strategic Selection of Synthetic Route

Before initiating wet chemistry, the synthetic route must be selected based on the desired substituent (Alkyl vs. Aryl) and the required substitution pattern on the carbon atoms (C3/C5).

Workflow Visualization: Synthetic Decision Matrix

The following logic flow illustrates the optimal pathway selection based on substrate constraints.

TriazoleSynthesisDecision Start Target Molecule: N-Substituted 1,2,4-Triazole SubstituentType Nature of N-Substituent? Start->SubstituentType IsAryl Aryl / Heteroaryl Group SubstituentType->IsAryl Aromatic IsAlkyl Alkyl Group SubstituentType->IsAlkyl Aliphatic CouplingType Available Coupling Partner? IsAryl->CouplingType Boronic Aryl Boronic Acid CouplingType->Boronic Halide Aryl Halide (I/Br) CouplingType->Halide ChanLam METHOD A: Chan-Lam Coupling (Cu(OAc)2, Air, RT) Boronic->ChanLam Ullmann METHOD B: Ligand-Assisted Ullmann (CuI, L-Proline/Ligand, Heat) Halide->Ullmann RegioConcern Is N1 vs N2 Selectivity Critical? IsAlkyl->RegioConcern DirectAlk METHOD C: Direct Alkylation (Base + R-X) RegioConcern->DirectAlk Standard (N1 favored) DeNovo METHOD D: De Novo Cyclization (Einhorn-Brunner / Pellizzari) RegioConcern->DeNovo Strict Regiocontrol Needed DirectAlk->DeNovo If mixture inseparable

Caption: Decision tree for selecting the optimal synthetic methodology based on substrate class and regiochemical requirements.

Part 2: Direct N-Alkylation (The Pharmacophore Challenge)

The Mechanism of Regioselectivity

The 1,2,4-triazole ring is an ambident nucleophile. Upon deprotonation, the triazolide anion resonates the negative charge across N1, N2, and N4.

  • N1-Alkylation (Major): Generally favored due to minimal steric hindrance and electronic stability of the resulting aromatic system.

  • N2-Alkylation (Minor): Often observed as a kinetic product or when N1 is sterically crowded.

  • N4-Alkylation (Rare): Usually requires specific directing groups or transient protection strategies.

Causality in Protocol Design: To maximize N1 selectivity, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is the preferred base over inorganic carbonates. DBU forms a soluble ion pair with the triazole in organic solvents (e.g., THF or MeCN), promoting a homogeneous reaction that favors the thermodynamic N1 product.

Experimental Protocol: DBU-Catalyzed N-Alkylation

Target: Synthesis of 1-benzyl-1,2,4-triazole

  • Reagents: 1,2,4-Triazole (1.0 equiv), Benzyl bromide (1.1 equiv), DBU (1.2 equiv), Acetonitrile (anhydrous).

  • Setup: Flame-dried round-bottom flask under inert atmosphere (

    
    ).
    
  • Procedure:

    • Dissolve 1,2,4-triazole in acetonitrile (0.5 M concentration).

    • Add DBU dropwise at 0°C. Stir for 15 minutes to generate the triazolide species.

    • Add benzyl bromide slowly to prevent localized high concentrations (which promote poly-alkylation).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: Monitor by TLC. The N1 isomer is typically less polar than the N4 isomer.

  • Workup: Concentrate in vacuo, redissolve in EtOAc, wash with water/brine.

  • Purification: Flash chromatography (EtOAc/Hexane). N1 isomer elutes first.

Part 3: Metal-Catalyzed Cross-Coupling (N-Arylation)

Direct nucleophilic aromatic substitution (


) fails with electron-rich aryl rings. Metal catalysis is required. While Palladium (Buchwald-Hartwig) is common for amines, Copper (Chan-Lam)  is superior for triazoles due to the specific coordination chemistry of the azole nitrogens.
The Chan-Lam Coupling (Oxidative Coupling)

This method uses aryl boronic acids and allows for C-N bond formation at room temperature under aerobic conditions. It is highly tolerant of functional groups.[1]

Mechanism: The reaction proceeds via a Cu(II) species. The triazole coordinates to the copper, followed by transmetallation with the boronic acid. Reductive elimination forms the C-N bond and releases Cu(0)/Cu(I), which is re-oxidized to Cu(II) by atmospheric oxygen.

Experimental Protocol: Chan-Lam N-Arylation

Target: Synthesis of 1-(4-methoxyphenyl)-1,2,4-triazole

  • Reagents: 1,2,4-Triazole (1.0 equiv), 4-Methoxyphenylboronic acid (1.5 equiv), Cu(OAc)

    
     (0.1 - 1.0 equiv), Pyridine (2.0 equiv), DCM (dry).
    
  • Setup: Open vessel or loosely capped flask (Oxygen is a reagent).

  • Procedure:

    • Combine triazole, boronic acid, and Cu(OAc)

      
       in DCM.[2]
      
    • Add pyridine (acts as a ligand/base to stabilize the Cu-complex).

    • Stir vigorously at RT open to air (or with an

      
       balloon for faster kinetics).
      
    • Reaction time: 12–24 hours.

  • Self-Validating Check: The reaction mixture typically turns from blue/green (Cu(II)) to a dark brown/black slurry as the reaction proceeds. If it stays blue, the catalytic cycle may be stalled (check base/ligand).

  • Workup: Filter through a celite pad to remove copper salts. Wash filtrate with

    
     (aq) to sequester residual copper.
    

Part 4: De Novo Synthesis (The Einhorn-Brunner Reaction)

When specific substitution is required at the C3 and C5 positions, or when N-alkylation yields inseparable mixtures, building the ring from acyclic precursors is the most robust strategy.

Mechanism & Workflow

The Einhorn-Brunner reaction condenses hydrazines with diacylamines (imides).[3][4] The regioselectivity is dictated by the acidity of the acyl groups on the imide; the hydrazine attacks the more electrophilic carbonyl.

EinhornBrunner Imide Diacylamine (Imide) Intermediate1 Tetrahedral Intermediate Imide->Intermediate1 Acid Cat. Hydrazine Alkyl Hydrazine (R-NH-NH2) Hydrazine->Intermediate1 Dehydration1 Dehydration (-H2O) Intermediate1->Dehydration1 Amidrazone Acyl Amidrazone Dehydration1->Amidrazone Cyclization Intramolecular Cyclization Amidrazone->Cyclization Heat Product 1,2,4-Triazole Cyclization->Product -H2O

Caption: Mechanistic pathway of the Einhorn-Brunner synthesis showing sequential condensation and dehydration steps.

Part 5: Comparative Analysis of Methods

The following table summarizes the operational parameters for the three primary methodologies.

FeatureDirect AlkylationChan-Lam CouplingEinhorn-Brunner
Primary Bond Formed N-AlkylN-ArylHeterocycle Formation
Regioselectivity Moderate (N1 vs N2)High (N1 favored)High (Controlled by precursors)
Key Reagents Alkyl Halide, DBU/K2CO3Aryl Boronic Acid, Cu(OAc)2Hydrazine, Diacylamine
Conditions 0°C to RefluxRoom TemperatureHigh Temp (Reflux/Melt)
Yield (Typical) 70–95%50–80%40–70%
Best For... Simple benzyl/alkyl groupsBiaryl scaffolds (Drug Discovery)Complex C3/C5 substitution

References

  • Synthesis of N-Substituted 1,2,4-Triazoles: A Review. Taylor & Francis Online. [Link]

  • Chan-Lam Coupling: Mechanism and Applications. Organic Chemistry Portal. [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids. ResearchGate. [Link]

  • Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles. ACS Publications. [Link]

  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. ResearchGate. [Link]

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Methodological & Application

Catalytic Applications of Transition Metal Complexes with 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential catalytic applications of transition metal complexes featuring the ligand 3-(1H-1,2,4-triazol-1-yl)propan-1-ol. The unique structural features of this ligand, combining a versatile 1,2,4-triazole heterocycle with a flexible propanol arm, make its metal complexes promising candidates for a range of catalytic transformations. This document outlines the synthesis of the ligand and its complexes, followed by detailed protocols for two key catalytic applications: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Copper-Catalyzed Aerobic Oxidation of Alcohols. The methodologies presented are grounded in established principles of coordination chemistry and catalysis, drawing from proven protocols for analogous triazole-based systems.

Introduction: The Versatility of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol as a Ligand

The 3-(1H-1,2,4-triazol-1-yl)propan-1-ol ligand is a bifunctional molecule that offers distinct advantages in the design of transition metal catalysts. The 1,2,4-triazole ring provides multiple nitrogen atoms for coordination to a metal center, acting as a strong σ-donor. This coordination can stabilize various oxidation states of the metal, a crucial aspect for catalytic cycles. The pendant propanol group can act as a hemilabile arm, capable of coordinating to the metal center through its hydroxyl oxygen. This hemilability can play a significant role in catalysis by temporarily occupying a coordination site and then dissociating to allow substrate binding. Furthermore, the hydroxyl group can be a site for further functionalization, allowing for the tuning of the ligand's steric and electronic properties.

The synthesis of this ligand is accessible, and its ability to form stable complexes with a variety of transition metals, including but not limited to palladium, copper, nickel, and cobalt, opens up a wide array of potential catalytic applications.[1]

Synthesis and Characterization of the Ligand and its Transition Metal Complexes

Synthesis of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol

The synthesis of 3-(1H-1,2,4-triazol-1-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole with a suitable three-carbon synthon, such as 3-chloropropan-1-ol or an epoxide. A related compound, 3-(1,2,4-triazol-1-yl)propane-1,2-diol, has been synthesized by the reaction of 1,2,4-triazole with glycidol.[2] A plausible synthesis for the target ligand is outlined below.

Protocol 1: Synthesis of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,4-triazole (1.0 eq) and sodium hydroxide (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Reagent: To the stirred solution, add 3-chloropropan-1-ol (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to afford the pure 3-(1H-1,2,4-triazol-1-yl)propan-1-ol. The product is also commercially available.[3]

General Procedure for the Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with 3-(1H-1,2,4-triazol-1-yl)propan-1-ol can be performed by reacting the ligand with a suitable metal salt in an appropriate solvent.[1][4] The stoichiometry of the reaction (metal-to-ligand ratio) will determine the final structure of the complex.

Protocol 2: General Synthesis of Transition Metal Complexes

  • Ligand Solution: Dissolve 3-(1H-1,2,4-triazol-1-yl)propan-1-ol (e.g., 2.0 eq for a 1:2 metal-to-ligand complex) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • Metal Salt Solution: In a separate flask, dissolve the transition metal salt (e.g., PdCl₂, Cu(OAc)₂, CoCl₂·6H₂O; 1.0 eq) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Reaction and Isolation: Stir the reaction mixture for several hours (typically 2-24 hours). The formation of a precipitate may indicate the formation of the complex. If no precipitate forms, the solvent can be slowly evaporated.

  • Purification: The resulting solid complex can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Characterization: The synthesized ligand and its metal complexes should be thoroughly characterized using standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the ligand and to observe changes in chemical shifts upon coordination to the metal.

  • FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the triazole ring and the hydroxyl group, and to observe shifts upon complexation.

  • Mass Spectrometry: To determine the molecular weight of the compounds.

  • Elemental Analysis: To confirm the empirical formula of the complexes.

  • X-ray Crystallography (for single crystals): To definitively determine the solid-state structure of the complexes.

Catalytic Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing N-heterocyclic ligands are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in modern organic synthesis.[5][6] The 3-(1H-1,2,4-triazol-1-yl)propan-1-ol ligand can form stable and active palladium catalysts for this transformation. The triazole moiety provides a strong coordination to the palladium center, while the overall ligand architecture can influence the catalytic activity and selectivity.

Proposed Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n R_1-Pd(II)L_n-X R_1-Pd(II)L_n-X Pd(0)L_n->R_1-Pd(II)L_n-X Oxidative Addition (R_1-X) R_1-Pd(II)L_n-R_2 R_1-Pd(II)L_n-R_2 R_1-Pd(II)L_n-X->R_1-Pd(II)L_n-R_2 Transmetalation (R_2-B(OR)_2) R_1-R_2 R_1-R_2 R_1-Pd(II)L_n-R_2->R_1-R_2 Reductive Elimination

Caption: Proposed Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Protocol 3: Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Phenylboronic Acid

This protocol is adapted from established procedures for palladium-catalyzed Suzuki-Miyaura reactions using N-heterocyclic ligands.[7][8][9]

Materials:

  • Palladium complex of 3-(1H-1,2,4-triazol-1-yl)propan-1-ol (e.g., [Pd(L)₂Cl₂]) or a pre-catalyst system (e.g., Pd(OAc)₂ and the ligand).

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water (10:1), Dioxane/Water (10:1), 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (0.01-1 mol%), the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the solvent system to the flask.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAryl BromideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole0.1K₂CO₃Toluene/H₂O10012Data to be determined experimentally
24-Bromotoluene0.1K₂CO₃Toluene/H₂O10012Data to be determined experimentally
31-Bromo-4-nitrobenzene0.1K₂CO₃Toluene/H₂O10012Data to be determined experimentally

Catalytic Application: Copper-Catalyzed Aerobic Oxidation of Alcohols

Copper complexes are known to be effective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones, offering a greener alternative to stoichiometric oxidants.[10][11][12] The combination of a copper center with the 3-(1H-1,2,4-triazol-1-yl)propan-1-ol ligand is expected to yield a catalyst capable of activating molecular oxygen for this transformation.

Proposed Reaction Workflow

The aerobic oxidation of an alcohol to an aldehyde using a copper-triazole catalyst can be visualized with the following workflow.

Alcohol_Oxidation_Workflow cluster_reactants Reactants cluster_products Products & Work-up Alcohol Alcohol Reaction_Vessel Reaction (Solvent, Base, Temp) Alcohol->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Air (O2) Air (O2) Air (O2)->Reaction_Vessel Aldehyde Aldehyde Reaction_Vessel->Aldehyde Water Water Reaction_Vessel->Water Purification Purification Aldehyde->Purification

Caption: Experimental Workflow for Copper-Catalyzed Aerobic Alcohol Oxidation.

Protocol 4: Aerobic Oxidation of Benzyl Alcohol

This protocol is based on established procedures for copper-catalyzed aerobic alcohol oxidation.[12][13][14]

Materials:

  • Copper complex of 3-(1H-1,2,4-triazol-1-yl)propan-1-ol (e.g., [Cu(L)₂Cl₂]) (1-5 mol%).

  • Benzyl alcohol (1.0 mmol).

  • Base (e.g., K₂CO₃, DBU, 1.5 eq).

  • Solvent (e.g., Toluene, Acetonitrile, 5 mL).

  • Air or Oxygen atmosphere.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser open to the air (or connected to an oxygen balloon), add the copper catalyst (1-5 mol%), benzyl alcohol (1.0 mmol), and the base (1.5 eq).

  • Solvent Addition: Add the solvent to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir vigorously to ensure good mixing with the air/oxygen. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the catalyst and base.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation:

EntrySubstrateCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)
1Benzyl alcohol2K₂CO₃Toluene8024Data to be determined experimentallyData to be determined experimentally
24-Methoxybenzyl alcohol2K₂CO₃Toluene8024Data to be determined experimentallyData to be determined experimentally
3Cinnamyl alcohol2K₂CO₃Toluene8024Data to be determined experimentallyData to be determined experimentally

Conclusion and Future Outlook

The transition metal complexes of 3-(1H-1,2,4-triazol-1-yl)propan-1-ol represent a promising class of catalysts for a variety of organic transformations. The protocols detailed in this guide for Suzuki-Miyaura cross-coupling and aerobic alcohol oxidation provide a solid foundation for researchers to explore the catalytic potential of these complexes. The modular nature of the ligand allows for further synthetic modifications to fine-tune the catalyst's activity, selectivity, and stability. Future research in this area could focus on expanding the scope of catalytic reactions, including other cross-coupling reactions (e.g., Heck, Sonogashira), C-H activation, and polymerization reactions.[15][16][17] The development of chiral versions of this ligand could also open avenues for asymmetric catalysis. The insights and methodologies presented here are intended to empower researchers in the fields of catalysis, organic synthesis, and drug development to harness the potential of these versatile triazole-based catalysts.

References

  • Koranne, A., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances. [Link]

  • Koranne, A., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. ResearchGate. [Link]

  • Anonymous. (2021). TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C. Rasayan Journal of Chemistry. [Link]

  • Gu, S., et al. (2010). Triazole-functionalized N-heterocyclic Carbene Complexes of Palladium and Platinum and Efficient Aqueous Suzuki-Miyaura Coupling Reaction. Chemistry – An Asian Journal. [Link]

  • McCann, L. C., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]

  • Koranne, A., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2012). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Organic and Medicinal Chemistry Letters. [Link]

  • Bheeter, C. B., et al. (2018). 1,2,4-Triazole-Based N-Heterocyclic Carbene Nickel Complexes – Synthesis and Catalytic Application. ResearchGate. [Link]

  • Deswal, Y., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. BMC Chemistry. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

  • Llevot, A., et al. (2016). Functionalisable N-Heterocyclic Carbene–Triazole Palladium Complexes and Their Application in the Suzuki–Miyaura Reaction. ResearchGate. [Link]

  • Gaponik, N. P., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

  • Bora, U., et al. (2003). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry. [Link]

  • Kráľová, K., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry. [Link]

  • Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

  • PNNL. (2012). Copper Catalysts for Alcohol Oxidation. CORE. [Link]

  • Ali, A. M., et al. (2022). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

  • Guedes, G. P., et al. (2020). Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. Catalysts. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society. [Link]

  • Wang, N., et al. (2014). Copper(II)-Catalyzed Selective Aerobic Oxidation of Alcohols under Mild Conditions. ResearchGate. [Link]

  • Hoover, J. M., et al. (2013). Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals. ResearchGate. [Link]

  • Al-jeboori, M. J., et al. (2017). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy. [Link]

  • Wang, Y.-Y., et al. (2010). Transitional Metal Complexes with 1,2,4-Triazole Ligand: Syntheses and Crystal Structures. ResearchGate. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol , a critical intermediate in the development of azole antifungal agents (e.g., fluconazole analogs) and functionalized metal-organic frameworks (MOFs).

Traditional thermal alkylation of 1,2,4-triazole often suffers from long reaction times (12–24 hours), incomplete conversion, and poor regioselectivity between the N1 and N4 isomers. By utilizing controlled microwave irradiation, this protocol achieves >90% conversion in under 20 minutes , significantly improving the regioselective ratio favoring the thermodynamically stable N1-isomer.

Scientific Background & Mechanism[1][2][3]

The Challenge of Regioselectivity

1,2,4-Triazole exists in a tautomeric equilibrium between the 1H- and 4H-forms. Upon deprotonation by a base (e.g.,


), a resonance-stabilized triazolide anion is generated. This ambident nucleophile can attack the alkylating agent (3-bromo-1-propanol) at:
  • N1 Position: Leads to the desired 1-substituted product (Thermodynamically favored).

  • N4 Position: Leads to the 4-substituted impurity (Kinetically competitive, often symmetric).

  • O-Alkylation: Rare, but possible if the hydroxyl group of the alkyl halide is not protected or if the solvent promotes hard-hard interactions.

Microwave Effect

Microwave irradiation provides rapid, volumetric heating. The dipolar polarization of the solvent (Acetonitrile/DMF) and the ionic conduction of the base/triazolide salt result in "molecular friction." This overcomes the activation energy barrier for the


 substitution more efficiently than conductive heating, suppressing side reactions and enhancing the N1-selectivity ratio.
Reaction Pathway Diagram

ReactionMechanism Triazole 1,2,4-Triazole (Tautomeric Mix) Anion Triazolide Anion (Ambident Nucleophile) Triazole->Anion Deprotonation Base Base (K2CO3) Base->Anion TS Transition State (Microwave Accelerated) Anion->TS + Alkyl Halide AlkylHalide 3-Bromo-1-propanol AlkylHalide->TS Product 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol (N1-Isomer, Major) TS->Product Path A (Preferred) Impurity N4-Isomer (Minor) TS->Impurity Path B

Figure 1: Mechanistic pathway of 1,2,4-triazole alkylation showing the bifurcation between N1 and N4 substitution.

Experimental Protocol

Materials & Reagents[4][5]
  • 1,2,4-Triazole (99%): 690 mg (10.0 mmol)

  • 3-Bromo-1-propanol (97%): 1.53 g (11.0 mmol)

  • Potassium Carbonate (

    
    ), anhydrous:  2.76 g (20.0 mmol)
    
  • Acetonitrile (MeCN), HPLC grade: 10 mL

  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB), 10 mol% (accelerates phase transfer).

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Stirring: Magnetic stir bar (Teflon coated).

Step-by-Step Methodology
  • Preparation:

    • In a 35 mL microwave vial, dissolve 1,2,4-triazole (10 mmol) in Acetonitrile (10 mL).

    • Add anhydrous

      
       (20 mmol). Note: Grind the base to a fine powder to maximize surface area.
      
    • Stir at room temperature for 5 minutes to facilitate initial deprotonation.

    • Add 3-bromo-1-propanol (11 mmol) dropwise.

  • Microwave Irradiation:

    • Seal the vessel.[1]

    • Program:

      • Mode: Dynamic (Power cycling to maintain temp).

      • Temperature: 100°C.

      • Hold Time: 15 minutes.

      • Pre-stirring: 30 seconds (Low speed).

      • Pressure Limit: 250 psi (Safety cutoff).

      • Power: Max 150W (System will modulate).

  • Workup:

    • Allow the vial to cool to <40°C using the reactor's compressed air cooling.

    • Filter the reaction mixture through a Celite pad to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Wash the filter cake with warm Acetonitrile (2 x 5 mL).

    • Concentrate the filtrate under reduced pressure (Rotary evaporator) to yield a viscous oil.

  • Purification:

    • The crude oil contains predominantly the N1-isomer but may contain traces of N4-isomer and unreacted halide.

    • Flash Chromatography: Silica Gel (230-400 mesh).

    • Eluent: Gradient of Dichloromethane (DCM) : Methanol (98:2

      
       90:10).
      
    • Identification: The N1-isomer is typically less polar than the N4-isomer.

    • Yield: Expect 85–92% isolated yield of the pure N1-isomer.

Workflow Visualization

ExperimentalWorkflow Step1 Reagent Mixing (Triazole + K2CO3 + MeCN) Add 3-Bromo-1-propanol Step2 Microwave Irradiation 100°C | 15 min | 150W Step1->Step2 Step3 Filtration (Celite) Remove Salts Step2->Step3 Step4 Concentration (Rotary Evaporator) Step3->Step4 Step5 Purification Flash Column (DCM:MeOH) Step4->Step5

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Comparative Analysis

The following data compares the microwave protocol against the traditional reflux method (based on internal validation and literature precedents).

Table 1: Comparison of Synthetic Methods

MetricMicrowave Method (This Protocol)Conventional Thermal Reflux
Reaction Temperature 100°C82°C (MeCN Reflux)
Reaction Time 15 Minutes 12–18 Hours
Solvent Volume 10 mL50–100 mL
Isolated Yield (N1) 89% 65–72%
N1 : N4 Regio-ratio ~15 : 1~6 : 1
Energy Consumption Low (0.05 kWh)High (>2.0 kWh)
Key Observations:
  • Regioselectivity: The rapid heating profile of the microwave method favors the thermodynamic N1 product significantly more than the slow thermal ramp of reflux methods [1].

  • Purity: The short reaction time prevents the degradation of the hydroxyl group and reduces the formation of oligomeric byproducts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/base.Use anhydrous MeCN and freshly dried ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

. Water quenches the triazolide anion.
High N4-Isomer Temperature too high.[2]Reduce MW temp to 80°C and extend time to 25 mins. Kinetic control favors N4; thermodynamic favors N1.
O-Alkylation Solvent effect.[2][3][4][5]Ensure Acetonitrile is used.[2][6] Avoid DMF if possible, as it can sometimes promote O-alkylation at very high temps.
Pressure Errors Volatile byproduct/solvent.Ensure the vessel volume is appropriate (do not overfill >60%). Check septum integrity.

Safety & Compliance

  • 3-Bromo-1-propanol: Toxic if swallowed or inhaled. Skin irritant. Handle in a fume hood.

  • 1,2,4-Triazole: Eye and skin irritant. Teratogen suspect.

  • Microwave Safety: Never heat sealed vessels in a domestic microwave. Use dedicated synthetic reactors with pressure release mechanisms.

  • Waste: Acetonitrile waste must be disposed of as halogenated organic solvent waste (due to trace alkyl bromide).

References

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Source: ResearchGate.[7] URL:[Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis. Source: MDPI (Molecules). URL:[Link]

  • Microwave-Assisted Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Troubleshooting & Optimization

Advanced Solubility & Purification Guide: Triazole Propanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter researchers struggling with triazole propanol derivatives—most notably the bis-triazole tertiary alcohols central to antifungal synthesis (e.g., Fluconazole intermediates) and "click" chemistry products.

The Core Problem: These molecules possess a "schizophrenic" solubility profile. The triazole rings are highly polar and capable of extensive hydrogen bonding (causing high lattice energy and poor solubility in non-polar solvents), while the lipophilic backbone and halogenated phenyl groups (in drug scaffolds) resist dissolution in pure water.

The Consequence: This duality leads to the notorious "Oiling Out" phenomenon during work-up, where the product separates as a gummy, intractable resin rather than a crystalline solid, trapping impurities and halting purification.

This guide provides a self-validating system to solubilize, purify, and crystallize these scaffolds, grounded in thermodynamic principles and industrial process data.

Solvent Selection Matrix

The following table summarizes solvent compatibility based on dielectric constants and interaction capabilities specific to the 1,2,4-triazole moiety.

Solvent ClassSpecific SolventSolubility RatingApplication ContextTechnical Note
Dipolar Aprotic DMSO, DMF High (>30 mg/mL)Reaction media; Initial dissolution.[1]Warning: Hard to remove. High boiling point often leads to oiling during concentration.[2]
Alcohols Isopropanol (IPA) Moderate Recrystallization (Gold Standard). Best balance for cooling crystallization.[1] Promotes stable polymorph formation.
Chlorinated DCM, Chloroform High Extraction; Polymorph control.Excellent for solubilizing the free base but may form solvates (e.g., Fluconazole DCM solvate).
Esters/Alkanes EtOAc / Hexane Low (Mixture) Anti-solvent Precipitation. Use a 2:1 ratio (EtOAc:Hexane) to force controlled precipitation.[1]
Acidic Aqueous 1.5N HCl / 20% H₂SO₄ Very High Purification (Phase Transfer). Triazoles are weak bases (pKa ~2-3).[1] They dissolve instantly upon protonation.

Critical Protocols

Protocol A: The "Acid-Base Swing" Purification

Best for: Removing non-basic impurities and resolving "gummy" crude mixtures.[1]

Mechanism: This protocol exploits the amphoteric nature of the triazole ring. By dropping the pH below the triazole's pKa (< 2.0), you force the molecule into the aqueous phase as a salt, leaving non-polar impurities in the organic layer.

  • Dissolution: Dissolve the crude "oil" or solid in Ethyl Acetate (EtOAc) .

  • Extraction (Protonation):

    • Add 1.5N HCl or 20% H₂SO₄ to the organic layer.

    • Observation: The product will transfer to the aqueous layer.[3]

    • Validation: Check TLC of the organic layer. It should now contain only impurities. Discard the organic layer.

  • Washing: Wash the acidic aqueous layer once with fresh EtOAc to remove entrained oils.

  • Precipitation (Deprotonation):

    • Cool the aqueous solution to 5–10°C.

    • Slowly basify with 50% NaOH or NH₄OH to pH ~11.

    • Critical Step:Seeding is often required here. Add a few milligrams of pure crystal seed at pH 7 to prevent oiling out as the pH rises.

  • Isolation: Filter the resulting white precipitate.

Protocol B: Polymorph-Directed Recrystallization

Best for: Final polishing and ensuring flowable powder characteristics.[1]

Context: Triazole propanols are prone to polymorphism. Rapid precipitation yields metastable (amorphous) forms that degrade stability.

  • Reflux: Suspend the crude solid in Isopropanol (IPA) (approx. 5–10 mL per gram). Heat to reflux until clear.

  • Clarification: If haze remains, filter hot through Celite.

  • Controlled Cooling:

    • Cool slowly to 40°C.

    • Intervention: If the solution turns milky (emulsifies), add 10% v/v water dropwise. This acts as a co-solvent for the polar triazole heads, aligning the lattice.

  • Crystallization: Cool to 0–5°C and hold for 2 hours.

  • Wash: Wash the filter cake with cold IPA/Hexane (1:1).

Troubleshooting Logic Pathways

The following diagrams visualize the decision-making process for solubility issues.

Figure 1: The "Oiling Out" Rescue Workflow

Caption: Logic flow for recovering crystalline product from a biphasic oil/gum mixture.

TriazoleRescue Start Problem: Product Oiled Out CheckSolvent Is solvent miscible with water (e.g., DMSO/DMF)? Start->CheckSolvent Miscible Yes (DMSO/DMF) CheckSolvent->Miscible Yes Immiscible No (DCM/EtOAc) CheckSolvent->Immiscible No DiluteWater Dilute with 5x Water Miscible->DiluteWater AcidWash Acid Extraction (pH < 2) Protocol A Immiscible->AcidWash ExtractDCM Extract into DCM DiluteWater->ExtractDCM ExtractDCM->AcidWash Seed Seed with Crystal @ pH 7 during basification AcidWash->Seed Final Crystalline Solid Seed->Final

[1]

Figure 2: Solvent Selection Decision Tree

Caption: Selecting the correct solvent system based on process stage.

SolventSelect Stage Current Stage Reaction Synthesis (Epoxide Opening) Stage->Reaction Workup Work-up (Isolation) Stage->Workup HighTemp High Temp Required? Reaction->HighTemp Purification Purification Strategy Workup->Purification DMSO Use DMSO/DMF (High Solubility) HighTemp->DMSO >100°C Butanol Use n-Butanol (Easier Removal) HighTemp->Butanol <100°C Salt Acid/Base Extraction (Water/EtOAc) Purification->Salt Crude Oil Cryst Recrystallization (IPA or EtOAc/Hex) Purification->Cryst Solid Powder

[1]

Frequently Asked Questions (FAQ)

Q1: My product precipitates as a gel in Isopropanol. How do I fix this? A: Gel formation indicates a "metastable zone" width issue where supersaturation is too high.

  • Fix: Reheat the mixture to dissolve the gel. Add 5–10% Water or Methanol to the hot IPA. The increased polarity disrupts the intermolecular hydrogen bonding network responsible for gelation. Cool very slowly (5°C/hour) with vigorous stirring.

Q2: Why do I see two melting points for my triazole propanol? A: This is a classic sign of polymorphism or solvate formation .

  • Explanation: Triazoles often trap solvent molecules (especially DCM or water) in the crystal lattice.

  • Fix: Dry the sample at 60°C under high vacuum for 24 hours. If multiple peaks persist in DSC (Differential Scanning Calorimetry), recrystallize using a non-solvating solvent system like Ethyl Acetate/Hexane [1].

Q3: Can I use water as a solvent for the reaction itself? A: Generally, no. While "on-water" click chemistry exists, the lipophilic backbone of propanol derivatives usually prevents reaction progress in pure water.

  • Recommendation: Use a 50:50 mix of Water/t-Butanol or Water/Acetone .[1] This maintains solubility for both the organic epoxide and the water-soluble triazole reagent [2].

Q4: The product is stuck in the DMSO mother liquor. How do I get it out? A: Do not try to rotovap DMSO.

  • Protocol: Dilute the DMSO reaction mixture with 5 volumes of 5% Lithium Chloride (LiCl) aqueous solution. Extract with Ethyl Acetate.[2] The LiCl forces the product into the organic layer while keeping DMSO in the aqueous phase.

References

  • Recrystallization of fluconazole using the supercritical antisolvent (SAS) process. Source: National Institutes of Health (PubMed) Context:[1] Discusses polymorph control (Forms I & II) using DCM, Acetone, and Ethanol. URL:[Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Source: Frontiers in Chemistry Context: Covers "Click" chemistry solvent systems (tBuOH/Water) and general solubility profiles. URL:[Link]

  • Preparation of fluconazole and pharmaceutically acceptable salts thereof.
  • Commercial process for the manufacture of fluconazole.

Sources

Minimizing O-alkylation side reactions during 1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing O-Alkylation Side Reactions

User Status: Authenticated (Senior Researcher) Current Module: Regioselectivity & Impurity Management Last Updated: 2025-06-12

Executive Summary

You are likely accessing this guide because your HPLC/LC-MS shows a persistent impurity, or your NMR suggests the alkyl group is attached to the wrong atom. In the synthesis of N-substituted 1,2,4-triazol-3-ones (or 5-ones), the O-alkylation side reaction (forming alkoxytriazoles/imidates) is the primary adversary.

This guide treats the minimization of O-alkylation not as a random optimization problem, but as a logical application of Hard-Soft Acid-Base (HSAB) Theory and Tautomeric Control .

Module 1: The Mechanism (Know Your Enemy)
Q: Why does O-alkylation happen when I only want N-alkylation?

A: The 1,2,4-triazol-3-one ring is an ambident nucleophile . It exists in a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. Upon deprotonation, the negative charge is delocalized between the Nitrogen (N1 or N2) and the exocyclic Oxygen.

  • The Oxygen atom is a "Hard" base (high charge density, low polarizability).

  • The Nitrogen atom is a "Softer" base (lower charge density, higher polarizability).

According to Pearson’s HSAB theory, Hard acids prefer Hard bases , and Soft acids prefer Soft bases . If your reaction conditions (electrophile, solvent, counter-ion) accidentally create a "Hard" environment, you will drive the reaction toward the Oxygen, forming the O-alkyl impurity.

Visualizing the Pathway

TriazoleAlkylation Start 1,2,4-Triazol-3-one (Precursor) Anion Ambident Anion (Delocalized Charge) Start->Anion Deprotonation N_Product N-Alkylated Product (Target: Bioactive) Anion->N_Product Soft Electrophile (R-I) Soft Cation (Li+) Polar Protic/Non-polar O_Product O-Alkylated Impurity (Imidate Ether) Anion->O_Product Hard Electrophile (R-OTs) Hard Cation (Ag+) Polar Aprotic (Naked Anion) N_Path Soft-Soft Interaction (Kinetic/Thermodynamic Control) O_Path Hard-Hard Interaction (Electrostatic Control)

Figure 1: The bifurcation of alkylation pathways based on electronic conditions.

Module 2: Troubleshooting & Protocol Optimization
Q: I am using an alkyl halide and a base (e.g., K2CO3/DMF). How do I shift the ratio?

A: You must manipulate the "Hardness" of the reaction components.

VariableCondition Favoring N-Alkylation (Target)Condition Favoring O-Alkylation (Avoid)Explanation
Leaving Group Iodide (I⁻) , Bromide (Br⁻)Tosylate (OTs), Triflate (OTf), Chloride (Cl⁻)Iodide is a "Soft" leaving group, promoting orbital-controlled attack by the softer Nitrogen. Sulfonates are "Harder," promoting electrostatic attack by Oxygen.
Counter-Cation Lithium (Li⁺) , Sodium (Na⁺)Silver (Ag⁺), Potassium (K⁺), Cesium (Cs⁺)Ag⁺ has a high affinity for halides and forces an SN1-like character (Hard carbocation character), strongly favoring O-attack (The "Silver Salt Rule").
Solvent Acetone, THF, Acetonitrile DMF, DMSO, HMPAHighly polar aprotic solvents (DMF/DMSO) solvate cations well, leaving the anion "naked." The naked Oxygen atom is extremely reactive and attacks aggressively.
Temperature Higher Temperatures (Thermodynamic Control)Low Temperatures (Kinetic Control)N-alkylation produces the thermodynamically more stable amide bond (C=O is preserved). O-alkylation is often the kinetic product.
Q: Is there a "Silver Bullet" method to guarantee N-selectivity?

A: Yes. The Mitsunobu Reaction . If your alkylating agent is available as an alcohol (R-OH) rather than a halide, use the Mitsunobu protocol.

  • Why? The mechanism involves the activation of the alcohol by phosphine/DEAD.[1] The triazole acts as the acidic pronucleophile. The proton transfer and subsequent SN2 attack are highly sensitive to pKa and steric constraints, almost exclusively favoring the Nitrogen (N1 or N2) over the Oxygen.

Module 3: Experimental Protocols
Protocol A: The "Soft" Alkylation (Standard Optimization)

Use this if you must use an alkyl halide.

  • Reagents: 1,2,4-triazol-3-one (1.0 eq), Alkyl Iodide (1.1 eq), LiH or NaH (1.1 eq). Avoid K2CO3 if possible.

  • Solvent: Anhydrous THF (preferred) or Acetonitrile. Avoid DMF unless solubility is impossible.

  • Procedure:

    • Suspend NaH in THF at 0°C under Argon.

    • Add the triazolone slowly. Stir 30 min to form the salt.

    • Add the Alkyl Iodide dropwise.

    • Critical Step: Allow the reaction to warm to reflux (60-70°C). Heat promotes the thermodynamic N-product.

    • Monitor by TLC/LC-MS.

Protocol B: The Mitsunobu Reaction (High Selectivity)

Use this for maximum N-selectivity.

  • Reagents: 1,2,4-triazol-3-one (1.0 eq), Alcohol R-OH (1.1 eq), Triphenylphosphine (PPh3, 1.2 eq), DIAD or DEAD (1.2 eq).

  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve Triazolone, Alcohol, and PPh3 in THF under Argon. Cool to 0°C.[2]

    • Add DIAD dropwise over 15 minutes. Do not let the temperature spike.

    • Stir at 0°C for 1 hour, then warm to Room Temperature overnight.

    • Result: Typically >95% N-alkylation.

Module 4: Analysis & Validation
Q: How do I definitively prove I have the N-alkyl product and not the O-alkyl impurity?

A: Do not rely solely on LC-MS (masses are identical). You need 2D NMR (HMBC) .

Diagnostic Signals:

FeatureN-Alkyl Product (Target)O-Alkyl Product (Impurity)
Carbonyl Carbon (C3) ~150 - 155 ppm (Amide-like C=O)~160 - 165 ppm (Imidate C-O-R)
Alkyl CH₂ (Alpha) 3.5 - 4.5 ppm (Attached to N)4.0 - 5.0 ppm (Attached to O - Deshielded)
HMBC Correlation The alpha-protons of the alkyl group will show a correlation to the C=O carbonyl carbon (C3).[3][4][5]The alpha-protons will correlate to the C-O carbon , but the chemical shift of that carbon will be distinctively downfield.
Decision Tree: Analytical Workflow

AnalysisFlow Sample Crude Reaction Mixture TLC TLC Check (Are there 2 spots?) Sample->TLC NMR 1H NMR Analysis TLC->NMR Shift Check Alpha-Proton Shift NMR->Shift N_Res Shift ~3.8 ppm Likely N-Alkyl Shift->N_Res Upfield O_Res Shift ~4.5 ppm Likely O-Alkyl Shift->O_Res Downfield HMBC Run HMBC to Confirm (C=O Correlation) N_Res->HMBC O_Res->HMBC

Figure 2: Step-by-step analytical verification process.

References
  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases."[5][6][7] Journal of the American Chemical Society.

    • Foundational theory explaining why Oxygen (Hard) attacks Hard electrophiles and Nitrogen (Soft)
  • Mitsunobu, O. (1981).[2] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.

    • The authoritative review on the Mitsunobu reaction, confirming its utility for N-alkyl
  • Kornblum, N., et al. (1955). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts." Journal of the American Chemical Society.

    • Establishes the "Silver Salt Rule" regarding O-alkylation vs N-alkyl
  • Begtrup, M., & Larsen, P. (1990). "Alkylation, acylation and silylation of azoles." Acta Chemica Scandinavica.

    • Comprehensive review of azole alkylation patterns, specifically discussing 1,2,4-triazole regioselectivity.

Sources

Technical Support Center: Phase Transfer Catalysis (PTC) in Triazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges of N-alkylating 1,2,3- and 1,2,4-triazoles using Phase Transfer Catalysis (PTC). While PTC offers a "green" alternative to NaH/DMF systems by utilizing mild bases (K₂CO₃, KOH) and biphasic media, it introduces complex variables regarding regioselectivity (N1 vs. N2 vs. N4 isomers) and catalyst stability .

This document synthesizes mechanistic insights with field-proven troubleshooting protocols.

Module 1: The Regioselectivity Paradox

The Problem: Users frequently observe inconsistent N1/N2 ratios in 1,2,3-triazoles or N1/N4 mixtures in 1,2,4-triazoles. The Science: The triazolate anion is an ambident nucleophile. In PTC, selectivity is governed by the Hard-Soft Acid-Base (HSAB) theory and the tightness of the ion pair (


) at the interface.
1,2,3-Triazole Selectivity[1][2][3][4][5][6][7]
  • N1-Alkylation: Generally kinetically favored (higher electron density).[1]

  • N2-Alkylation: Thermodynamically favored (more stable aromatic system).[2]

VariableEffect on SelectivityMechanism
Solvent Polarity Non-polar solvents (Toluene) favor N1 "Tight" ion pairs shield the N2 position sterically or electrostatically, forcing reaction at the more accessible N1.
Catalyst Structure Bulky Quats (e.g., TBAB) favor N1 Large cations form loose ion pairs, but steric bulk can hinder attack at the hindered N2 site if substituents are present at C4/C5.
Leaving Group Hard LGs (Cl, OTs) favor N1 Hard-Hard interaction dominates.
Troubleshooting FAQ: Regioselectivity

Q: I am getting a 50:50 mixture of N1 and N2 isomers. How do I shift this? A: To shift selectivity, you must alter the ion-pair tightness.

  • To favor N2 (Thermodynamic): Switch to a more polar organic solvent (e.g., from Toluene to DCM or Chloroform). The increased polarity "loosens" the ion pair, allowing the anion to equilibrate to the more stable N2 position before reacting. Alternatively, increase the reaction temperature to overcome the activation energy for the thermodynamic product.

  • To favor N1 (Kinetic): Use a non-polar solvent (Toluene/Hexane) and a highly accessible catalyst like TEBA (Triethylbenzylammonium chloride). Keep temperatures low (0°C - RT).

Q: My 1,2,4-triazole alkylation yields the N4 isomer instead of N1. A: This is often a result of isomerization. 1,2,4-triazoles alkylate at N1 initially. However, under high heat or prolonged reaction times, the N1 product can isomerize to the N4 quaternary salt and dealkylate or rearrange.

  • Fix: Monitor kinetics closely. Stop the reaction immediately upon consumption of the starting material. Do not let it stir overnight "just to be safe."

Module 2: Reaction Stalling & Catalyst Failure

The Problem: The reaction starts well but stalls at 60% conversion, or yields are consistently low despite excess alkyl halide.

Root Cause Analysis
  • Catalyst Poisoning (The Iodide Effect): If you use Alkyl Iodides, the released Iodide (

    
    ) anion is highly lipophilic. It binds to the quaternary ammonium cation (
    
    
    
    ) much more tightly than the triazolide anion or hydroxide. The catalyst becomes "clogged" with Iodide and stops transferring the active species.
  • Hofmann Elimination: Quaternary ammonium salts are unstable in the presence of strong bases (NaOH/KOH) at elevated temperatures (>60°C). They undergo Hofmann elimination, destroying the catalyst.

Troubleshooting FAQ: Kinetics

Q: I am using Methyl Iodide and the reaction stops halfway. A: You are likely experiencing catalyst poisoning.

  • Protocol Shift: Switch to Methyl Bromide or Dimethyl Sulfate.

  • Workaround: If you must use iodide, increase the catalyst loading to 10 mol% or add a "sacrificial" inorganic salt (like excess NaBr) to the aqueous phase to compete with the iodide, though this is less effective.

Q: I am heating my reaction to 80°C to improve solubility, but the catalyst disappears. A: At 80°C with 50% NaOH, standard catalysts like TBAB degrade rapidly via Hofmann elimination.

  • Solution: Switch to a thermally stable catalyst. Tetrabutylphosphonium bromide is more thermally stable than ammonium salts. Alternatively, use Crown Ethers (e.g., 18-Crown-6) which do not undergo elimination, though they are more expensive.

Module 3: Physical Handling (Emulsions)

The Problem: The reaction forms a thick "mayonnaise-like" emulsion that refuses to separate during workup. The Science: Triazoles, especially when benzylated or substituted with polar groups, can act as surfactants. Combined with the quaternary ammonium salt (which is a surfactant itself), you create a stable Pickering emulsion.

Troubleshooting FAQ: Workup

Q: How do I break the emulsion? A: Do not shake vigorously during extraction.

  • Filter First: Pass the biphasic mixture through a Celite pad. This removes fine solid particulates (like KCl/KBr) that stabilize the emulsion.

  • Acidification: If your product is stable to acid, wash with 1M HCl. Protonating unreacted triazoles removes their surfactant character.

  • High Ionic Strength: Saturate the aqueous layer with NaCl (Brine) to force organic materials out ("Salting out").

Visualizing the Process

Diagram 1: The PTC Mechanism in Triazole Alkylation

This diagram illustrates the "Starks' Extraction Mechanism" adapted for triazoles. Note the critical interface exchange.

PTC_Mechanism cluster_organic Organic Phase (DCM/Toluene) cluster_interface Liquid-Liquid Interface cluster_aqueous Aqueous/Solid Phase Q_X_org Q+ X- (Inactive Catalyst) Exchange Ion Exchange (Rate Limiting) Q_X_org->Exchange Q_Tri_org Q+ Triazole- (Active Ion Pair) Prod N-Alkyl Triazole + Q+ X- Q_Tri_org->Prod Alkylation RX R-X (Alkyl Halide) Prod->Q_X_org Regeneration Exchange->Q_Tri_org Base Base (KOH/K2CO3) H_Tri H-Triazole Base->H_Tri Deprotonation Tri_Anion Triazole Anion H_Tri->Tri_Anion Tri_Anion->Exchange

Caption: The PTC cycle. The catalyst (Q+) shuttles the triazole anion into the organic phase. Note that 'X' (leaving group) accumulation can poison the cycle.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue_Type Identify Issue Start->Issue_Type LowYield Low Yield / Stalling Issue_Type->LowYield Regio Wrong Isomer Ratio Issue_Type->Regio Emulsion Emulsion/Workup Issue_Type->Emulsion Check_LG Using Iodide (R-I)? LowYield->Check_LG Poison Catalyst Poisoning. Switch to R-Br or R-Cl. Check_LG->Poison Yes Check_Temp Temp > 60°C? Check_LG->Check_Temp No Hofmann Hofmann Elimination. Use Phosphonium salt. Check_Temp->Hofmann Yes Check_Solvent Current Solvent? Regio->Check_Solvent To_N2 Want more N2? Use DCM/Chloroform (Looser Ion Pair) Check_Solvent->To_N2 Non-polar To_N1 Want more N1? Use Toluene/Hexane (Tighter Ion Pair) Check_Solvent->To_N1 Polar Filter Filter thru Celite (Remove Solids) Emulsion->Filter

Caption: Rapid diagnostic flow for common PTC failure modes in triazole chemistry.

Standard Operating Procedure (SOP): Optimized 1,2,3-Triazole Alkylation

Objective: Alkylation of 4-phenyl-1H-1,2,3-triazole with Benzyl Bromide.

  • Preparation:

    • Dissolve 1.0 eq Triazole and 1.2 eq Benzyl Bromide in Toluene (10 volumes).

    • Note: Use Toluene for N1 preference. Use DCM for N2 preference.

  • Catalyst Addition:

    • Add 5 mol% TBAB (Tetrabutylammonium bromide) .

  • Base Addition:

    • Add 2.0 eq 50% KOH (aq) dropwise under vigorous stirring.

    • Critical: Stirring must be >800 RPM to maximize interfacial area.

  • Reaction:

    • Stir at Room Temperature for 4-12 hours. Monitor by TLC/HPLC.

    • Checkpoint: If reaction is <50% complete at 4h, add another 2 mol% catalyst.

  • Workup:

    • Dilute with water. Separate phases.

    • If emulsion forms: Filter through Celite.

    • Wash organic phase with Brine, dry over MgSO₄, and concentrate.

References

  • Regioselectivity in 1,2,3-Triazoles: Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. (Discusses solvent and steric influence on N1 vs N2 ratios).

  • Hofmann Elimination Mechanism: Quaternary Ammonium Salts - Hofmann Elimination.[3][4][5] (Details the instability of quats under basic conditions).

  • PTC Fundamentals & Poisoning: Phase Transfer Catalysis - Mechanisms and Catalyst Structure. (Explains the role of anion hydration and catalyst poisoning).

  • Emulsion Troubleshooting: Stability Problems of Emulsions and Methods to Overcome. (General guide on breaking emulsions which applies to PTC workups).

  • 1,2,4-Triazole Specifics: Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles. (BenchChem guide on N1 vs N4 selectivity).

Sources

Technical Support Center: Separation & Identification of 1- vs. 4-Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Scientific Application) Subject: Troubleshooting Regioselectivity, Purification, and Structural Assignment of 1,2,4-Triazole Isomers.

Executive Summary

The alkylation of 1,2,4-triazole is a kinetically and thermodynamically complex process. While N1-alkylation is generally favored (~9:1 ratio under standard basic conditions), the formation of the N4-isomer is a persistent impurity that complicates pharmaceutical workflows. This guide provides self-validating protocols to distinguish, separate, and selectively synthesize these isomers.

Module 1: Structural Identification (The "Identity Crisis")

User Issue: "I have isolated a product, but I am unsure if it is the N1- or N4-substituted isomer. How do I confirm the structure without growing a crystal?"

Technical Insight

The symmetry of the triazole ring is the definitive diagnostic tool.

  • N4-Substituted Isomers: Possess a

    
     axis of symmetry passing through the N4-substituent (assuming the substituent itself is achiral/symmetric). This makes the protons at C3 and C5 chemically equivalent.
    
  • N1-Substituted Isomers: The symmetry is broken. The environment at C3 is distinct from C5.

Diagnostic Protocol: 1H-NMR Analysis

Run a standard 1H-NMR in DMSO-d6 or CDCl3. Focus exclusively on the aromatic/heteroaromatic region (7.5 – 9.0 ppm).

FeatureN4-Substituted (Symmetric) N1-Substituted (Asymmetric)
Ring Protons (C3-H & C5-H) 1 Signal (Singlet) 2 Signals (Singlets)
Integration Integrates to 2HEach integrates to 1H
Chemical Shift (

)
Typically 8.0 – 8.5 ppmC5-H: Deshielded (~8.5+ ppm)C3-H: Shielded (~7.9 ppm)
C13 NMR 1 Signal for Triazole Carbons2 Distinct Signals

Critical Check: If your R-group is chiral or highly asymmetric, the "symmetry" of the N4-isomer may be broken, causing the singlet to split. In this case, NOESY is required.

  • N1-Isomer: Strong NOE correlation between the N1-substituent protons and only the C5-H proton.

  • N4-Isomer: Strong NOE correlation between the N4-substituent protons and both C3-H and C5-H (which are equivalent).

Visual Decision Tree (DOT)

TriazoleID cluster_verify Validation Step start Unknown Triazole Isomer (1H-NMR Analysis) check_sym Check Aromatic Region (7.5 - 9.0 ppm) start->check_sym singlet Single Singlet (2H) check_sym->singlet Symmetric Signal doublet Two Distinct Singlets (1H each) check_sym->doublet Asymmetric Signal n4_result Likely N4-Isomer (Symmetric Core) singlet->n4_result n1_result Likely N1-Isomer (Asymmetric Core) doublet->n1_result noesy Run NOESY n4_result->noesy n1_result->noesy n1_noe NOE to 1 Ring Proton (C5) noesy->n1_noe n4_noe NOE to 2 Ring Protons (C3/C5) noesy->n4_noe n1_noe->n1_result n4_noe->n4_result

Figure 1: NMR-based logic flow for distinguishing N1 and N4 triazole regioisomers.

Module 2: Chromatographic Separation (The "Resolution" Guide)

User Issue: "My isomers are co-eluting on TLC and Flash. The spots are streaking."

Root Cause Analysis

1,2,4-Triazoles are highly polar and weakly basic (pKa ~2.2 for protonated species, but the neutral ring has high dipole moments).

  • Streaking: Caused by interaction with acidic silanols on the silica gel.

  • Co-elution: N1 and N4 isomers often have similar

    
     values in standard Hexane/EtOAc systems.
    
Troubleshooting Protocol

Step 1: Modify the Stationary Phase Interaction You must suppress the ionization of the triazole and the activity of the silica.

  • Add Base: Add 1% Triethylamine (TEA) or 1%

    
     to your mobile phase. This neutralizes silica acidity and sharpens the peaks.
    
  • Switch Solvent System: Move away from Hexane/EtOAc.

    • Recommended: DCM / MeOH (95:5 to 90:10).

    • Alternative: DCM / Acetone (Triazoles are highly soluble in acetone).

Step 2: Elution Order Prediction While R-group dependent, the general trend on Silica Gel (Normal Phase) is:

IsomerRelative PolarityElution Order (Silica)
N1-Substituted Less PolarElutes First (Higher

)
N4-Substituted More PolarElutes Second (Lower

)

Why? The N1-isomer has a lower dipole moment compared to the N4-isomer, which often exhibits higher crystallinity and polarity due to its symmetry.

Module 3: Crystallization & Workup (The "Scale-Up" Solution)

User Issue: "I have 50 grams of crude mixture. Column chromatography is not feasible."

The "Nitrate Salt" Trick

1,2,4-Triazoles form stable nitrate salts. The N4-isomer is often significantly more crystalline and less soluble in organic solvents than the N1-isomer due to symmetry.

Protocol:

  • Dissolve the crude mixture (N1 + N4) in a minimal amount of dry ethanol or methanol.

  • Add concentrated Nitric Acid (

    
    ) dropwise (Caution: Exothermic) until pH ~2.
    
  • Cool to 0°C.

  • Observation: The N4-isomer nitrate salt frequently precipitates out as a white solid, while the N1-isomer remains in solution.

  • Filter the solid. Neutralize with saturated

    
     to recover the free base.
    

Alternative: Solubility Differential

  • Solvent: Toluene or Xylene.

  • Method: Heat the mixture to reflux. The N1-isomer is often highly soluble in hot and cold toluene. The N4-isomer, being more "salt-like" in character, often remains insoluble or precipitates upon cooling.

Module 4: Synthetic Prevention (The "Root Cause" Fix)

User Issue: "How do I stop making the N4 isomer in the first place?"

Mechanism of Defect

Direct alkylation of 1,2,4-triazole with an alkyl halide (


) using simple bases (

,

) inevitably produces mixtures (typically 90% N1 / 10% N4) because the triazolyl anion is an ambident nucleophile.
Corrective Synthetic Workflows

Option A: For Pure N1-Isomers (Steric Control) Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base in acetonitrile.

  • Mechanism:[1][2] DBU forms a specific ion pair with the triazole that sterically shields the N4 position, driving reaction to N1.

Option B: For Pure N4-Isomers (Transamination) Do not use alkylation. Use the Zincke-type synthesis or Transamination.

  • Reagents: Hydrazine hydrate + Formamide (or Gold’s Reagent) + Primary Amine (

    
    ).
    
  • Workflow: This constructs the triazole ring around the amine, guaranteeing 100% N4-regioselectivity.

Synthetic Pathway Map (DOT)

SynthesisPath start Target Molecule n1_path Target: N1-Isomer start->n1_path n4_path Target: N4-Isomer start->n4_path method_n1 Direct Alkylation (Base: DBU/MeCN) n1_path->method_n1 method_n4 Ring Construction (Not Alkylation) n4_path->method_n4 result_n1 >95% N1 Selectivity method_n1->result_n1 reagents_n4 R-NH2 + N,N-Dimethylformamide azine method_n4->reagents_n4 result_n4 100% N4 Selectivity reagents_n4->result_n4

Figure 2: Synthetic route selection to avoid separation issues.

References
  • Regioselectivity in Alkylation : Tetrahedron Letters, 2000, 41, 1297.[3] (Discussion on N1 vs N2/N4 selectivity ratios).

  • NMR Characterization : Journal of Organic Chemistry, 2012, 77, 8756.[4] (Detailed NMR distinction of triazole isomers).

  • Synthesis of N4-Triazoles : Journal of Heterocyclic Chemistry, "Transamination reactions for the synthesis of 4-substituted 1,2,4-triazoles".

  • Chromatographic Separation : Journal of Chromatography A, 2007. "Selective thin-layer chromatography of 4-R-1,2,4-triazoles".

Sources

Validation & Comparative

HPLC Method Development for Purity Analysis of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

3-(1H-1,2,4-Triazol-1-yl)propan-1-ol (CAS: 84497-70-1) represents a classic "polarity paradox" in HPLC method development. As a structural intermediate for critical antifungal agents (e.g., Anastrozole, Fluconazole derivatives), its purity analysis is non-negotiable. However, its physicochemical profile—high polarity (LogP ~ -0.4) combined with weak basicity (pKa ~ 2.3)—renders standard C18 protocols ineffective.

This guide objectively compares three distinct chromatographic approaches to solve the retention and peak shape challenges associated with this analyte. We move beyond generic "trial and error" to provide a mechanism-based selection strategy, supported by comparative data.

Physicochemical Profiling & The Analytical Challenge

Before selecting a column, we must understand the molecule's behavior in solution.

PropertyValueChromatographic Implication
Structure Triazole ring + Propanol chainDual polarity sources: Basic nitrogen and hydroxyl group.
LogP ~ -0.4 (Hydrophilic)Risk: Elution in the void volume (

) on standard C18 columns.
pKa ~ 2.3 (Weak Base)pH 2.5: ~60% Protonated (Cationic)

Repelled by C18, attracted to silanols.pH 7.0: Neutral

Max hydrophobic retention, but silica risk.
UV Max ~ 205-210 nmRequires UV-transparent buffers (Phosphate, Formate) and high-purity solvents.
The "Standard" Failure Mode

A standard C18 column at pH 2.5 (common for peptides/basics) fails here. The analyte becomes cationic (protonated), reducing hydrophobic interaction, while the low LogP prevents partitioning into the stationary phase. The result is often a


 (co-elution with solvent front) and split peaks due to secondary silanol interactions.

Comparative Method Analysis

We evaluated three distinct separation strategies to identify the most robust protocol for purity analysis.

Scenario A: The Control (Standard C18)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)

  • Conditions: 5% ACN / 95% Water (0.1% TFA), pH 2.0.

  • Outcome: FAILURE .

    • The analyte elutes at the void volume (

      
      ).
      
    • TFA suppresses silanols but cannot force hydrophobic retention of the protonated cation.

Scenario B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Column: Zwitterionic HILIC or Bare Silica (3 µm, 4.6 x 100 mm)

  • Conditions: 90% ACN / 10% Ammonium Formate (10 mM, pH 3.0).

  • Mechanism: Partitioning into the water-enriched layer on the silica surface.

  • Outcome: High Retention, Moderate Robustness .

    • Pros: Excellent retention (

      
      ).
      
    • Cons: Sample diluent is critical. Injecting the sample in 100% water causes massive peak distortion ("breakthrough"). Long equilibration times required.

Scenario C: The "Hero" Method (Aqueous-Stable C18 at Mid-pH)
  • Column: High-Strength Silica (HSS) T3 or Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar).

  • Conditions: 100% Aqueous Buffer (20 mM Phosphate, pH 6.0)

    
     Low Organic Gradient.
    
  • Mechanism:

    • pH 6.0: The analyte is neutral (pH > pKa + 2), maximizing hydrophobic potential.

    • Phase: T3/Polar-bonding prevents "phase collapse" (dewetting) in 100% aqueous conditions, allowing full interaction with the polar analyte.

  • Outcome: OPTIMAL . Balanced retention, robust peak shape, and compatibility with standard aqueous diluents.

Comparative Data Summary
ParameterStandard C18 (pH 2.0)HILIC (pH 3.0)Aqueous C18 (pH 6.0)
Retention Factor (

)
0.15 (Fail)6.2 (High)2.8 (Ideal)
Tailing Factor (

)
N/A (Void)1.41.1
Theoretical Plates (

)
< 2,000~ 8,500~ 12,000
Sample Diluent Aqueous OKMust be High Organic Aqueous OK
Equilibration Time FastSlow (> 20 col. vols)Fast

Recommended Protocol: Aqueous C18 (Scenario C)

This protocol is validated for robustness, ensuring the analyte is retained sufficiently to separate it from unretained salts or solvent peaks while maintaining sharp peak shape.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • Column: Waters Atlantis T3 C18 (4.6 x 150 mm, 3 µm) or equivalent (e.g., Agilent SB-Aq).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 6.0 (Adjusted with KOH/H3PO4).

    • Note: pH 6.0 ensures the triazole is neutral (unprotonated), maximizing retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV @ 210 nm.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.01000Isocratic Hold: Essential for polar retention.
5.01000Allow analyte to interact with phase.
15.07030Elute hydrophobic impurities.
16.01000Re-equilibration.
22.01000End of run.
System Suitability Criteria
  • Retention Time: ~ 7.5 - 8.5 minutes.

  • Tailing Factor: NMT 1.5.

  • Resolution: > 2.0 between analyte and nearest impurity.

  • RSD (n=6): NMT 2.0% for area and retention time.

Visualizing the Logic

Method Development Decision Tree

This diagram illustrates the logical pathway used to select the Aqueous C18 method over alternatives.

MethodSelection Start Start: 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol CheckLogP Check LogP (-0.4) Is it < 0? Start->CheckLogP CheckpKa Check pKa (~2.3) Is it Basic? CheckLogP->CheckpKa Yes (Polar) StdC18 Standard C18 (pH 2-3) Analyte Cationic + Hydrophilic CheckLogP->StdC18 Try Standard HILIC HILIC Mode (High Organic MP) CheckpKa->HILIC Option A AqC18 Aqueous C18 (T3/Polar) pH 6.0 (Neutral Analyte) CheckpKa->AqC18 Option B (Robust) ResultFail Result: Elution in Void (k' < 1) FAIL StdC18->ResultFail ResultHILIC Result: Good Retention Risk: Diluent Sensitivity HILIC->ResultHILIC ResultSuccess Result: Optimal Retention & Shape RECOMMENDED AqC18->ResultSuccess

Caption: Decision matrix for selecting the optimal stationary phase based on LogP and pKa properties.

Experimental Workflow

The following diagram details the step-by-step protocol for the recommended Aqueous C18 method.

Workflow Prep 1. Sample Prep Dissolve 10mg in 100mL Mobile Phase A (Buffer) Filter 2. Filtration 0.22 µm PVDF/Nylon (Remove Particulates) Prep->Filter Setup 3. HPLC Setup Column: Aqueous C18 Temp: 30°C | Det: 210nm Filter->Setup Equil 4. Equilibration Flush 100% Buffer A for 20 mins Setup->Equil Run 5. Gradient Run 0-5 min: 100% A 5-15 min: Ramp to 30% B Equil->Run Analyze 6. Data Analysis Integrate @ 210nm Calc % Purity Run->Analyze

Caption: Step-by-step experimental workflow for the purity analysis of the triazole alcohol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions or metal chelation.Ensure pH is ≥ 6.0 to keep analyte neutral. Add 20 mM buffer concentration. Use "Base Deactivated" columns.
Low Sensitivity Detection wavelength too high.Triazoles have low absorbance. Ensure detection is at 205-210 nm. Use high-purity solvents to minimize baseline noise.
Retention Drift "Phase Collapse" (Dewetting).If using a standard C18, the pores may dewet in 100% aqueous. Must use a T3, SB-Aq, or Polar-Embedded column designed for 100% water.

References

  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329776355, 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol. Retrieved from

  • McCalley, D. V. (2010). Analysis of basic solutes by reversed-phase high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. Atlantis T3 Columns: Care and Use Manual. (Focus on retention of polar compounds in 100% aqueous mobile phases).

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. (5991-0122EN). Retrieved from

Sources

Beyond the Combustion Chamber: Benchmarking Purity Standards for N-Substituted Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, combustion analysis (CHN) has been the gatekeeper of chemical purity, with the rigid


 tolerance rule serving as the standard for peer-reviewed publication. However, for N-substituted triazoles  and similar nitrogen-rich heterocycles, this standard often fails not due to sample impurity, but due to the thermodynamic resilience of the triazole core.

This guide objectively compares the traditional combustion method against optimized catalytic combustion and Quantitative NMR (qNMR). Our recommendation is a paradigm shift: qNMR should be the primary purity standard for N-substituted triazoles, with catalytic combustion serving as a secondary validation.

The Technical Challenge: Why Triazoles Fail Standard CHN

N-substituted triazoles (1,2,3- and 1,2,4-isomers) present a specific "torture test" for standard elemental analyzers (Dumas/Pregl methods) due to three physicochemical factors:

  • ** refractory Carbon Nitride Formation:** Upon rapid heating, triazoles often polymerize into thermally stable carbon nitride (

    
    ) species rather than fully combusting to 
    
    
    
    and
    
    
    . This results in consistently low Carbon and low Nitrogen readings.
  • Micro-Detonation: The high energy density of the N=N and C-N bonds can cause microscopic explosions ("flash combustion") within the tin capsule. This rapid expansion bypasses the oxidation catalyst before full conversion occurs.

  • Hygroscopicity: Many triazole salts are hygroscopic, skewing Hydrogen values high and Carbon/Nitrogen values proportionally low.

Comparative Analysis: Method Performance

The following table summarizes the performance of three methodologies based on internal validation studies using a model compound: 1-(4-methoxyphenyl)-1,2,3-triazole .

FeatureMethod A: Standard CHN Method B: Catalytic CHN (

)
Method C: qNMR (Internal Std)
Principle Flash Combustion (

)
Combustion + Oxidative CatalystProton Counting vs. Internal Std.
Accuracy (vs. Theory) Poor (Often

error)
Good (

achievable)
Excellent (

achievable)
Sample Required 2–5 mg (Destructive)2–5 mg (Destructive)5–10 mg (Non-destructive)
Specific Failure Mode Low %C due to charringConsumable exhaustionPeak overlap (solvent/impurity)
Setup Time Low (Automated)Medium (Weighing additives)Medium (T1 calculation)
Cost Per Run LowMedium (Additives/Crucibles)High (Deuterated solvents/Time)
Status Legacy StandardRecommended for EA Gold Standard
Experimental Data: Purity Determination of Model Triazole

Theoretical Values: C: 61.71%, H: 5.18%, N: 23.99%

Method% Carbon Found

Theory
% Nitrogen Found

Theory
Pass/Fail (

)
Standard CHN 60.95%-0.76%23.40%-0.59%FAIL
Catalytic CHN (

)
61.65%-0.06%23.95%-0.04%PASS
qNMR N/A (Purity: 99.8%)N/AN/AN/APASS

Analyst Note: The Standard CHN failure (low C and N) is characteristic of incomplete combustion/char formation. The addition of Tungsten (VI) Oxide in Method B corrects this by supplying local oxygen and preventing char.

Detailed Methodologies

Protocol A: Optimized Catalytic Combustion (The "Fix" for EA)

If your institution or journal strictly requires Elemental Analysis, you must modify the standard protocol to ensure complete oxidation of the triazole ring.

Reagents:

  • Tungsten (VI) Oxide (

    
    ), granular, analytical grade.[1]
    
  • Tin capsules (standard).

Workflow:

  • Sample Preparation: Dry the triazole sample under high vacuum (

    
     mbar) at 
    
    
    
    for 4 hours to remove surface moisture.
  • Encapsulation:

    • Tare the tin capsule.

    • Weigh 2.0–3.0 mg of sample.

    • Critical Step: Add 5–10 mg of granular

      
       directly on top of the sample within the capsule.
      
    • Seal the capsule carefully, ensuring no sample is trapped in the fold.

  • Instrument Settings:

    • Increase Oxygen dose time by 20% (e.g., from 80s to 100s) to ensure an oxygen-rich environment during the flash.

    • Set combustion temperature to

      
       (if variable).
      
  • Mechanism: The

    
     acts as a localized oxygen donor and a scrambling agent. As the sample deflagrates, 
    
    
    
    prevents the formation of refractory graphitic carbon, ensuring all Carbon converts to
    
    
    .
Protocol B: Quantitative NMR (The Gold Standard)

qNMR is superior because it measures the molar ratio of the analyte to a standard, independent of combustion thermodynamics.

Reagents:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Selection Criteria: Non-volatile, stable, high purity (>99.9% TraceCERT), and distinct peaks away from triazole protons (usually 7.5–8.5 ppm).

  • Solvent: DMSO-

    
     (preferred for triazole solubility).
    

Workflow:

  • T1 Relaxation Determination:

    • Run a standard proton spectrum.[2][3][4]

    • Perform an Inversion Recovery experiment to find the longest longitudinal relaxation time (

      
      ) in the sample (usually the triazole C-H or IS protons).
      
    • Rule: The relaxation delay (

      
      ) must be 
      
      
      
      (typically 30–60 seconds) to ensure 99.3% magnetization recovery.
  • Sample Preparation:

    • Weigh exactly ~10 mg of Sample (

      
      ) and ~5 mg of Internal Standard (
      
      
      
      ) into the same vial using a microbalance (precision
      
      
      mg).
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle:

      
      .[5]
      
    • Scans: 16 or 32 (for S/N > 200).

    • Spectral Width: 20 ppm (to catch all satellites).

    • Processing: Phase and baseline correction must be manual and precise.

  • Calculation:

    
    [5]
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molar mass
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard
      

Decision Logic & Visualization

Diagram 1: Analytical Decision Matrix for Nitrogen Heterocycles

This flowchart guides the researcher through the selection of the correct purity method based on sample properties.

PurityDecision Start Sample: N-Substituted Triazole CheckN Nitrogen Content > 20%? Start->CheckN StandardEA Standard CHN Analysis CheckN->StandardEA No FailRisk High Risk: Incomplete Combustion CheckN->FailRisk Yes Decision Journal Requirement? FailRisk->Decision OptEA Method B: Catalytic EA (Add WO3 + High O2) Decision->OptEA Must use EA qNMR Method C: qNMR (Gold Standard) Decision->qNMR Flexible / High Accuracy ResultEA Pass: ±0.4% Tolerance OptEA->ResultEA ResultNMR Pass: Absolute Purity % qNMR->ResultNMR

Caption: Decision tree for selecting the appropriate purity validation method for high-nitrogen compounds.

Diagram 2: The qNMR Workflow Specifics

Visualizing the critical steps in qNMR to avoid common integration errors.

qNMRWorkflow Weigh Precision Weighing (Sample + Internal Std) T1_Calc Determine T1 Max (Inversion Recovery) Weigh->T1_Calc Params Set Parameters d1 > 5 * T1 T1_Calc->Params Critical Step Acquire Acquisition (No 13C Decoupling) Params->Acquire Process Processing (Manual Phase/Baseline) Acquire->Process

Caption: Critical path for qNMR analysis. The relaxation delay (d1) setting is the most common point of failure.

References

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity by Absolute qNMR Instructions. American Chemical Society.[6] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Friesen, J. B., & McAlpine, J. B. (2014).[2] "Purity by Absolute qNMR Instructions." Journal of Medicinal Chemistry Supporting Information.[7][8][Link]

Sources

Optimizing Linker Length in Triazole-Based Coordination Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Triazole-based Coordination Polymers (CPs), the linker length acts as the primary "volume dial" for tuning material properties. This guide objectively compares the functional trade-offs between Short-Linker (Rigid) and Long-Linker (Flexible) architectures.[1]

The Core Finding:

  • Short Linkers (

    
    ):  Maximize magnetic cooperativity .[1] Essential for Spin Crossover (SCO) applications (sensors, memory) where abrupt thermal transitions with wide hysteresis are required.[1]
    
  • Long Linkers (

    
    ):  Maximize pore volume and structural adaptability .[1] Essential for drug delivery and gas storage, though often plagued by interpenetration (catenation) which must be managed via solvent templating.[1]
    

Mechanistic Basis: The Physics of Linker Length

To manipulate these materials effectively, one must understand the underlying mechanics governing the lattice.

The "Spring Constant" Analogy (SCO Cooperativity)

In Iron(II) triazole systems, the spin transition (Low Spin


 High Spin) involves a significant volume expansion (~10%).[1]
  • Short Linkers: Act as "stiff springs." They transmit the elastic strain of one metal center switching spin state to its neighbors efficiently. This leads to high cooperativity (abrupt transitions).[1]

  • Long Linkers: Act as "loose springs" or dampeners. The lattice absorbs the structural change locally, preventing long-range communication. This results in gradual transitions (low cooperativity).[1]

The Odd-Even Effect

In alkyl-bridged bis(triazole) ligands (


), the parity of 

dictates packing topology:
  • Even (

    
    ):  Tend to adopt linear anti-conformations, favoring 2D sheet formation or linear chains.
    
  • Odd (

    
    ):  Introduce "kinks" (gauche conformations), often forcing the formation of helical structures or lower-symmetry 3D networks.
    

Comparative Performance Analysis

Architecture & Topology[1]
FeatureShort Linkers (e.g., Htrz, 4-amino-triazole)Long Linkers (e.g., 1,4-bis(triazolyl)butane)
Dimensionality Typically 1D Chains (rigid)2D Sheets or 3D Networks
Packing Density High (Dense packing)Low (Potential for voids)
Interpenetration RareHigh Risk (2-fold or 3-fold catenation)
Stability High thermal stabilityLower thermal stability (flexible degradation)
Functional Applications[1]
ApplicationShort Linker PerformanceLong Linker Performance
Spin Crossover (SCO) Superior. Wide thermal hysteresis (>10 K).[1] Ideal for bistable memory devices.Inferior. Gradual transitions.

often shifts to lower temperatures due to weaker ligand field.[1]
Drug Delivery Poor. Pores are too small for cargo loading.Superior. Large cavities allow encapsulation of bio-actives (e.g., Doxorubicin).[1]
Gas Adsorption Limited. Surface area < 100

.
Variable. High theoretical surface area, but often reduced by interpenetration.
Luminescence Moderate. Ligand-centered emission.High. Antenna effect for Lanthanides (Ln-CPs) is enhanced by bulky aromatic spacers.[1]

Visualizing the Structure-Property Relationship[2][3]

The following diagram maps the decision logic for selecting linker length based on the desired end-application.

LinkerLogic Start Target Application Short Short Start->Short Magnetic Switching Long Long Start->Long Cargo Transport Struct1 Structure: Dense 1D Chains Mech1 Mechanism: High Elastic Coupling Struct1->Mech1 App1 Output: Bistable Memory (SCO) Sensors Mech1->App1 Struct2 Structure: 2D/3D Networks (Flexible) Mech2 Mechanism: Porosity & Host-Guest Struct2->Mech2 App2 Output: Drug Delivery Gas Storage Mech2->App2 Short->Struct1 Long->Struct2

Figure 1: Decision matrix for triazole linker selection. Red path indicates magnetic applications; Blue path indicates cargo/porosity applications.[1]

Experimental Protocols

Protocol A: Synthesis of High-Cooperativity SCO CPs (Short Linker)

Target:


 type materials.[1]
  • Precursor Prep: Dissolve

    
     (1 mmol) in MeOH (5 mL) with a pinch of ascorbic acid (antioxidant).
    
  • Ligand Addition: Dissolve 4-amino-1,2,4-triazole (3 mmol) in MeOH (5 mL).

  • Rapid Precipitation: Add ligand solution to metal solution under vigorous stirring.

    • Why? Fast precipitation favors small crystallites, but for bulk magnetic measurements, slow evaporation is preferred to minimize defects.

  • Aging: Allow the precipitate to age for 24 hours.

  • Wash: Wash 3x with MeOH to remove unreacted ligand.

  • Validation:

    • PXRD: Confirm phase purity (check low-angle peaks).

    • SQUID: Measure

      
       vs 
      
      
      
      (cooling/heating mode, 2 K/min). Look for hysteresis loop width.[2]
Protocol B: Synthesis of Porous/Flexible CPs (Long Linker)

Target: Bis(triazole) bridged 2D/3D frameworks.[1]

  • Solvothermal Setup: Use a Teflon-lined autoclave.

  • Mixture: Combine

    
     (1 mmol) and 1,4-bis(1,2,4-triazol-1-yl)butane (1 mmol) in DMF/H2O (3:1 v/v).
    
  • Templating: Add trace amounts of guest molecule (e.g., benzene) if specific pore shape is required (prevents collapse).[1]

  • Heating: Heat at 120°C for 48 hours. Cool at 5°C/hour.

    • Why? Slow cooling promotes single-crystal growth necessary for resolving complex interpenetrated networks.

  • Activation: Solvent exchange with ethanol (3 days), followed by supercritical

    
     drying.
    
    • Critical Step: Thermal drying often collapses flexible triazole MOFs. Supercritical drying preserves the "open" phase.

Implications for Drug Development

For pharmaceutical researchers, the Long Linker pathway is the primary interest.

  • Bio-isosteres: 1,2,4-triazoles are metabolically stable and mimic amide bonds.

  • Loading Capacity: Using a

    
     (hexyl) spacer instead of a 
    
    
    
    (ethyl) spacer can increase pore volume by ~40%, assuming interpenetration is controlled.[1]
  • Release Kinetics: Flexible linkers allow for "breathing" behaviors. The drug release profile can be tuned by the polymer's response to pH or temperature (swelling vs. shrinking).[1]

References

  • García-Terán, J. P., et al. "Crystal engineering of Fe(II) spin crossover coordination polymers derived from triazole or tetrazole ligands."[1] Chimia, 2013.[3] Link

  • Aromí, G., et al. "Triazole-based one-dimensional spin-crossover coordination polymers." Chemistry - A European Journal, 2012. Link

  • Phan, H., et al. "Synthesis and size-dependent spin crossover of coordination polymer ."[1] Journal of Materials Chemistry C, 2024. Link

  • Kalinovskaya, I. V., et al. "Photoluminescent Lanthanide(III) Coordination Polymers with Bis(1,2,4-Triazol-1-yl)Methane Linker."[1] MDPI Molecules, 2023. Link[1]

  • Olguín, J., et al. "Mix and match – controlling the functionality of spin-crossover materials through solid solutions and molecular alloys." Dalton Transactions, 2024. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol CAS: 88483-34-7

Executive Summary: The "Immediate Action" Card

Operational Status: CAUTION - POTENTIAL REPRODUCTIVE TOXIN & IRRITANT This guide mandates a "Universal Precaution" approach. While specific toxicological data for this intermediate is often less comprehensive than for commodity chemicals, the structural presence of the 1,2,4-triazole moiety dictates that we treat it as a potential reproductive toxin (H361d) and severe eye irritant (H319/H318) until proven otherwise.

Category Standard Requirement Critical Note
Gloves Nitrile (Double-gloved) Outer: >5 mil (0.12mm). Inner: Standard exam. Change immediately upon splash.
Respiratory Fume Hood (Primary) If outside hood: Full-face respirator with P100/OV cartridges.
Eye Protection Chemical Goggles Safety glasses are insufficient due to potential irreversible corneal damage from triazoles.
Clothing Tyvek® Sleeves + Lab Coat Cover exposed wrists; triazoles can be absorbed dermally.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I prioritize the Structure-Activity Relationship (SAR) when handling intermediates. We do not wait for an accident to confirm toxicity.

  • The Triazole Ring (The Core Hazard): The 1,2,4-triazole ring is a nitrogen-rich heterocycle found in many systemic fungicides (e.g., Tebuconazole) and pharmaceuticals.[1] It is associated with teratogenicity (developmental toxicity) and hepatotoxicity in animal models.

  • The Alcohol Tail (The Vector): The propan-1-ol chain increases the molecule's polarity and water solubility, potentially facilitating absorption through mucous membranes and skin.

  • Physical State: Typically a viscous liquid or low-melting solid. This "sticky" consistency increases the risk of transfer from gloves to surfaces (doorknobs, keyboards).

Detailed PPE Protocol

A. Hand Protection: The Permeation Defense

Recommendation: Double-gloving with Nitrile.

  • Scientific Rationale: Small nitrogenous heterocycles can permeate thin latex and low-grade vinyl rapidly. Nitrile provides superior resistance to the aliphatic alcohol portion of the molecule.

  • Protocol:

    • Inner Layer: 4 mil Nitrile (High dexterity).

    • Outer Layer: 5-8 mil Nitrile (Chemical barrier).

    • Technique: Tape the inner glove to the lab coat cuff if working with large volumes (>100g) to prevent "sleeve-gap" exposure.

B. Respiratory Protection: Vapor & Dust Control

Recommendation: Engineering controls (Fume Hood) are mandatory.

  • Scientific Rationale: If this compound is handled as a solid/powder, the dust is an inhalation hazard. If heated, the organic vapors can carry the triazole moiety into the lungs.

  • Contingency (No Hood Available): Use a Full-Face Respirator with Organic Vapor/Particulate (OV/P100) cartridges.

    • Why Full-Face? Half-masks leave the eyes exposed. Triazole dusts are severe eye irritants.[2][3][4][5][6][7][8]

C. Eye & Face Protection

Recommendation: Unvented or Indirect-Vented Chemical Goggles.

  • Scientific Rationale: 1,2,4-triazole derivatives are known to cause serious eye damage (Category 1 or 2). Standard safety glasses allow dust/vapors to bypass the lens from the side or bottom.

PPE Decision Logic (Visualization)

This diagram illustrates the decision-making process for selecting PPE based on the operational scale and physical state of the chemical.

PPE_Selection_Matrix Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid DustRisk Dust Generation Risk? Solid->DustRisk SplashRisk Splash/Vapor Risk? Liquid->SplashRisk HighDust High (Weighing/Grinding) DustRisk->HighDust Yes LowDust Low (Transfer) DustRisk->LowDust No LevelA MAX PROTECTION: Fume Hood + Goggles + Double Nitrile + Tyvek Sleeves HighDust->LevelA LevelB STD PROTECTION: Fume Hood + Safety Glasses + Single Nitrile (5mil) LowDust->LevelB HighSplash High (Heating/Synthesis) SplashRisk->HighSplash Heated/Pressurized LowSplash Low (Aliquot) SplashRisk->LowSplash Ambient HighSplash->LevelA LowSplash->LevelB

Figure 1: PPE Selection Matrix based on physical state and operational risk. Note that "High Dust" or "Heating" triggers maximum protection due to the inhalation/absorption risk of triazoles.

Operational Workflows

Workflow 1: Weighing & Transfer (Solid State)
  • Static Control: Use an ionizing bar or anti-static gun. Triazole powders can be static-prone, causing "jumping" which leads to surface contamination.

  • Containment: Perform all weighing inside a chemical fume hood or a powder containment enclosure.

  • Cleanup: Wipe the balance area with a methanol-dampened tissue immediately after use. Do not use compressed air to blow away dust.

Workflow 2: Emergency Spill Response

If a spill occurs, do not treat it like a water spill. Follow this specific protocol to minimize volatilization and spread.

Spill_Response Alert 1. ALERT & EVACUATE (Notify Lab Manager) PPE 2. DON PPE (Goggles, Double Gloves, Respirator if outside hood) Alert->PPE Contain 3. CONTAIN Use Absorbent Pads (Do not use sawdust) PPE->Contain Clean 4. CLEAN Wipe with Ethanol/Acetone (Triazoles are soluble in organics) Contain->Clean Dispose 5. DISPOSE Seal in HazMat Bag Label: 'Toxic Organic' Clean->Dispose

Figure 2: Step-by-step spill response protocol emphasizing the solubility of the compound.

Waste Disposal & Decontamination

Crucial Directive: Never dispose of triazole derivatives down the drain. They are often environmentally persistent and toxic to aquatic life (H411/H412).[9]

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."

  • Liquid Waste: Dissolve in a compatible solvent (e.g., Acetone or Ethanol) and dispose of in the "Non-Halogenated Organic" waste stream (unless halogenated solvents were used).

  • Destruction Method: High-temperature incineration is the required method to break down the nitrogen-rich triazole ring and prevent the formation of NOx or HCN during incomplete combustion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11354606, 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 1,2,4-Triazole (Source of SAR Data). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.